molecular formula C11H17N6O4P B1663364 cPrPMEDAP CAS No. 182798-83-0

cPrPMEDAP

货号: B1663364
CAS 编号: 182798-83-0
分子量: 328.26 g/mol
InChI 键: PDHWTDJKKJYOGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anti-proliferative;  An intermediate metabolite of GS-9219;  High Quality Biochemicals for Research Uses

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

182798-83-0

分子式

C11H17N6O4P

分子量

328.26 g/mol

IUPAC 名称

2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16)

InChI 键

PDHWTDJKKJYOGD-UHFFFAOYSA-N

规范 SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O

同义词

GS-8369;  N6-Cyclopropyl-PMEDAP;  P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid

产品来源

United States

Foundational & Exploratory

cPrPMEDAP: A Technical Overview of a Novel Cyclic Prodrug of the Antiviral Agent PMEDAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cPrPMEDAP is a novel investigational antiviral agent belonging to the class of acyclic nucleoside phosphonates. It is a cyclic prodrug of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), a potent inhibitor of viral replication, particularly against retroviruses and DNA viruses. The core concept behind this compound is to enhance the oral bioavailability and cellular uptake of the parent compound, PMEDAP, by masking the negatively charged phosphonate group with a cyclic moiety. This technical guide provides a comprehensive overview of this compound, including its presumed mechanism of action, experimental protocols for its evaluation, and a summary of relevant data from related compounds.

Core Compound: PMEDAP

PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a potent antiviral compound with demonstrated activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV) and other retroviruses, as well as DNA viruses.[1][2] Its mechanism of action involves the inhibition of viral DNA polymerases or reverse transcriptases. However, like other phosphonate nucleotide analogs, PMEDAP exhibits poor oral bioavailability due to its negative charge at physiological pH, which limits its passive diffusion across cell membranes.[3]

The Cyclic Prodrug Strategy

To overcome the delivery challenges of phosphonate antivirals, the cyclic prodrug approach has been successfully employed for related compounds such as Adefovir and Tenofovir.[4][5] This strategy involves masking the phosphonate group with a cyclic chemical entity, rendering the molecule more lipophilic and facilitating its transport across biological membranes. Once inside the target cell, the cyclic moiety is cleaved by intracellular enzymes, releasing the active phosphonate drug.

Proposed Structure and Mechanism of Action of this compound

While the exact structure of the cyclic moiety in "this compound" is not publicly detailed, it is presumed to be a cyclic phosphonate ester or a related cyclic structure designed for efficient intracellular cleavage. The "cPr" prefix likely denotes this cyclic prodrug modification.

General Signaling Pathway and Intracellular Activation

The proposed intracellular activation pathway of this compound is illustrated below. This pathway is inferred from the well-characterized activation of other cyclic phosphonate prodrugs.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cPrPMEDAP_ext This compound cPrPMEDAP_int This compound cPrPMEDAP_ext->cPrPMEDAP_int Passive Diffusion PMEDAP PMEDAP cPrPMEDAP_int->PMEDAP Intracellular Enzymatic Cleavage PMEDAPp PMEDAP-monophosphate PMEDAP->PMEDAPp Cellular Kinases PMEDAPpp PMEDAP-diphosphate (Active Metabolite) PMEDAPp->PMEDAPpp ViralPolymerase Viral DNA Polymerase / Reverse Transcriptase PMEDAPpp->ViralPolymerase Inhibition Inhibition of Viral Replication ViralPolymerase->Inhibition

Caption: Proposed intracellular activation pathway of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for PMEDAP and related acyclic nucleoside phosphonates, providing a comparative context for the expected performance of this compound. Data for this compound is hypothetical and based on improvements seen with other cyclic prodrugs.

Compound50% Effective Dose (EC50) against HIV in MT-4 cells (µM)Oral Bioavailability (Mice)Reference
PMEDAP 2Low (inferred)[1]
Adefovir (PMEA) -13.5%[3]
Bis-PMEA (Prodrug) -50.8%[3]
This compound (Projected) < 2Significantly higher than PMEDAP-

Experimental Protocols

The development and characterization of this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific virus (e.g., HIV).

Methodology:

  • Cell Culture: Human T-lymphocyte MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Stock: A high-titer stock of the virus (e.g., HIV-1) is prepared and quantified.

  • Assay:

    • MT-4 cells are seeded in 96-well plates.

    • Serial dilutions of this compound and the parent compound PMEDAP are added to the wells.

    • The cells are then infected with the virus at a predetermined multiplicity of infection (MOI).

    • The plates are incubated at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: After an appropriate incubation period (e.g., 5 days for HIV), cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral-induced cell death by 50% compared to untreated, infected controls.

Intracellular Metabolism and Activation Assay

Objective: To confirm the intracellular conversion of this compound to its active diphosphate metabolite.

Methodology:

  • Cell Culture and Treatment: Target cells (e.g., peripheral blood mononuclear cells - PBMCs) are incubated with a known concentration of radiolabeled or unlabeled this compound for various time points.

  • Cell Lysis and Extraction: Cells are harvested, washed, and lysed. Intracellular metabolites are extracted using a suitable method (e.g., methanol precipitation).

  • Analytical Method: The cell extracts are analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or a radioactivity detector (for radiolabeled compounds).

  • Data Analysis: The concentrations of this compound, PMEDAP, and its phosphorylated metabolites (PMEDAP-monophosphate and PMEDAP-diphosphate) are quantified over time to determine the rate and extent of intracellular conversion.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: A suitable animal model, such as mice or rats, is used.

  • Drug Administration:

    • One group of animals receives this compound orally via gavage.

    • Another group receives the parent compound PMEDAP intravenously to determine the baseline systemic exposure.

  • Sample Collection: Blood samples are collected at various time points after drug administration.

  • Sample Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and PMEDAP are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated. The oral bioavailability is determined by comparing the AUC of the orally administered this compound to the AUC of the intravenously administered PMEDAP.

Logical Workflow for this compound Development

The following diagram illustrates the logical progression of research and development for a compound like this compound.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis Chemical Synthesis of this compound InVitro In Vitro Antiviral Screening Synthesis->InVitro Metabolism Intracellular Metabolism Studies InVitro->Metabolism PK_Studies Animal Pharmacokinetic Studies Metabolism->PK_Studies Toxicity Toxicology and Safety Studies PK_Studies->Toxicity Phase1 Phase I Clinical Trials (Safety and Dosage) Toxicity->Phase1 Phase2 Phase II Clinical Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A simplified workflow for the development of this compound.

Conclusion

This compound represents a promising strategy to enhance the therapeutic potential of the potent antiviral agent PMEDAP. By employing a cyclic prodrug approach, it is anticipated that this compound will exhibit improved oral bioavailability and cellular penetration, leading to enhanced antiviral efficacy in vivo. The experimental protocols and developmental workflow outlined in this guide provide a framework for the systematic evaluation of this and other novel antiviral prodrugs. Further research is necessary to fully characterize the pharmacological properties of this compound and to ascertain its clinical utility.

References

An In-depth Technical Guide on the Core Mechanism of Action of Tenofovir and its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "cPrPMEDAP" did not yield specific public data, suggesting it may be an internal development codename, a novel compound not yet in the public domain, or a potential variation of an existing drug class. However, the nature of the query points towards a nucleotide analogue. This guide will, therefore, focus on the well-established mechanism of action of Tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor, and its widely used prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This information is highly relevant for researchers and drug development professionals in the field of antiviral therapy.

Tenofovir is a critical component in the treatment of HIV and chronic hepatitis B infections.[1] Its efficacy lies in its ability to inhibit viral replication by targeting the viral enzyme reverse transcriptase.[1]

Core Mechanism of Action

Tenofovir is a nucleotide analogue of adenosine 5'-monophosphate.[2] In its parent form, it has poor membrane permeability and low oral bioavailability.[2] To overcome this, it is administered as a prodrug, either as TDF or TAF.[2]

The core mechanism of action involves several key steps:

  • Intracellular Conversion: After administration, the prodrugs are absorbed and transported into cells where they are converted to the active form, Tenofovir diphosphate (TFV-DP).[1][3]

  • Competitive Inhibition: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of Hepatitis B virus).[1][2]

  • Chain Termination: Once incorporated into the growing viral DNA chain, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts DNA synthesis and prevents viral replication.[1]

Signaling Pathway for Tenofovir Activation and Action

The following diagram illustrates the intracellular conversion of Tenofovir prodrugs and their subsequent mechanism of action.

Tenofovir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Form TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase (RT)/ DNA Polymerase TFV_DP->RT Competitive Inhibition Viral_DNA Growing Viral DNA RT->Viral_DNA DNA Elongation Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Chain Termination dATP dATP (Natural Substrate) dATP->RT Incorporation

Caption: Intracellular activation of Tenofovir prodrugs and inhibition of viral replication.

Pharmacokinetic Properties

The two primary prodrugs of Tenofovir, TDF and TAF, have different pharmacokinetic profiles which impact their clinical use.

PropertyTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Reference
Activation Site Primarily in plasmaPrimarily intracellularly[2]
Plasma Tenofovir Levels HigherLower[2][4]
Intracellular TFV-DP Levels LowerHigher[3][4]
Plasma Half-life 0.41 minutes30.6 minutes (0.51 hour)[5]
Intracellular Half-life of TFV-DP > 60 hoursNot specified, but long[6]
Standard Oral Dose (for HIV) 300 mg once daily25 mg once daily[7]

Experimental Protocols

Determining the mechanism of action of a nucleotide reverse transcriptase inhibitor like Tenofovir involves a series of in vitro and in vivo experiments.

In Vitro Antiviral Activity Assays
  • Objective: To determine the potency of the compound against the target virus.

  • Methodology:

    • Infect susceptible cell lines (e.g., MT-2 cells for HIV) with a known amount of virus.

    • Treat the infected cells with serial dilutions of the test compound (e.g., Tenofovir).

    • After a set incubation period (e.g., 4-5 days), measure viral replication. This can be done by quantifying viral antigens (e.g., p24 for HIV) using an ELISA, or by measuring reverse transcriptase activity in the cell supernatant.

    • Calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

Reverse Transcriptase Inhibition Assay
  • Objective: To directly measure the inhibitory effect of the active metabolite on the viral reverse transcriptase enzyme.

  • Methodology:

    • Purify recombinant viral reverse transcriptase.

    • Set up a reaction mixture containing the purified enzyme, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled dATP, and varying concentrations of the active metabolite (TFV-DP).

    • Incubate the reaction to allow for DNA synthesis.

    • Measure the incorporation of the radiolabeled dATP into the newly synthesized DNA.

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Intracellular Metabolism and Phosphorylation Studies
  • Objective: To understand the conversion of the prodrug to its active diphosphate form within cells.

  • Methodology:

    • Incubate target cells (e.g., peripheral blood mononuclear cells - PBMCs) with the radiolabeled prodrug (e.g., ¹⁴C-TDF or ¹⁴C-TAF).

    • At various time points, lyse the cells and extract the intracellular metabolites.

    • Separate the metabolites (prodrug, Tenofovir, TFV-MP, TFV-DP) using high-performance liquid chromatography (HPLC).

    • Quantify the amount of each metabolite by detecting the radioactivity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies Antiviral_Assay Antiviral Activity Assay (EC50 Determination) RT_Assay Reverse Transcriptase Inhibition Assay (IC50 Determination) Antiviral_Assay->RT_Assay Confirms direct enzyme inhibition Metabolism_Study Intracellular Metabolism Studies (HPLC) RT_Assay->Metabolism_Study Links prodrug to active metabolite PK_Studies Pharmacokinetic Studies in Animal Models & Humans Metabolism_Study->PK_Studies Informs dosing for in vivo studies Efficacy_Trials Clinical Efficacy Trials (Phase I-III) PK_Studies->Efficacy_Trials Establishes dose-response Safety_Studies Safety & Tolerability Assessments Efficacy_Trials->Safety_Studies Evaluates clinical benefit

References

An In-depth Technical Guide on the Discovery and Synthesis of cPrPMEDAP and its Prodrug Rabacfosadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP) and its clinically approved phosphonamidate prodrug, rabacfosadine (formerly GS-9219, brand name Tanovea®). Rabacfosadine is a veterinary drug developed by Gilead Sciences for the treatment of lymphoma in dogs. This document details the discovery, mechanism of action, synthesis, and quantitative data related to these compounds, intended for an audience of researchers, scientists, and professionals in the field of drug development.

Discovery and Development

This compound emerged from research into acyclic nucleoside phosphonates, a class of compounds known for their antiviral and anticancer activities. The parent compound, 9-(2-phosphonylmethoxyethyl)guanine (PMEG), exhibited potent cytotoxic effects but was limited by poor cellular permeability and significant toxicity.[1][2] This led to the exploration of prodrug strategies to improve its therapeutic index.

This compound was identified as a potent derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP).[3][4] In vitro studies revealed that this compound acts as an intracellular prodrug of PMEG, demonstrating superior antitumor efficacy and selectivity in preclinical models compared to PMEDAP and PMEG.[5]

To further enhance its pharmacokinetic profile and target lymphoid cells, the phosphonamidate prodrug rabacfosadine (GS-9219) was developed.[4] This "double prodrug" strategy was designed to increase cellular permeability and accumulation in target tissues.[6] Rabacfosadine was initially investigated as a potential human cancer therapeutic but was eventually developed for veterinary oncology.[7] It received conditional approval from the U.S. Food and Drug Administration (FDA) for the treatment of canine lymphoma in December 2016 and gained full approval in July 2021.[8]

Mechanism of Action

Rabacfosadine is a cytotoxic agent that preferentially targets and inhibits the proliferation of lymphoid cells.[4][9] Its mechanism of action involves a multi-step intracellular activation process:

  • Cellular Uptake: The phosphonamidate prodrug moieties of rabacfosadine enhance its permeability, allowing it to efficiently enter cells.[6]

  • Hydrolysis: Once inside the cell, rabacfosadine is hydrolyzed to its first intermediate, this compound.[6]

  • Deamination: this compound is then deaminated to form the active parent compound, PMEG.[1][6]

  • Phosphorylation: Cellular kinases phosphorylate PMEG to its active diphosphate form, PMEG diphosphate (PMEGpp).[6]

  • Inhibition of DNA Polymerases: PMEGpp acts as a potent, chain-terminating inhibitor of the major nuclear replicative DNA polymerases (α, δ, and ε).[2][6]

  • Induction of Apoptosis: By inhibiting DNA synthesis, PMEGpp induces S-phase cell cycle arrest and triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[6][8]

This targeted intracellular activation limits the systemic exposure to the more cytotoxic PMEG, thereby reducing off-target toxicity.[6]

Signaling Pathway Diagram

Rabacfosadine Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lymphoid Cell) Rabacfosadine Rabacfosadine (Prodrug) This compound This compound Rabacfosadine->this compound Hydrolysis PMEG PMEG This compound->PMEG Deamination PMEGpp PMEGpp (Active Metabolite) PMEG->PMEGpp Phosphorylation DNA_Polymerase DNA Polymerases (α, δ, ε) PMEGpp->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Catalyzes Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Intracellular activation pathway of rabacfosadine.

Synthesis of this compound and Rabacfosadine

The synthesis of (R)-PMPDAP, a closely related compound, involves the reaction of (R)-propanediol carbonate with 2,6-diaminopurine to yield (R)-9-(2-hydroxypropyl)-2,6-diaminopurine. This intermediate is then used for the introduction of a phosphonomethyl residue using reagents like diisopropyl tosyloxymethanephosphonate (TsOCH₂P(O)(OiPr)₂) or bromomethylphosphonic acid diisopropyl ester (BrCH₂P(O)(OiPr)₂), followed by deprotection of the ester groups.[10]

The synthesis of N⁶-substituted derivatives, such as this compound, can be achieved by reacting a 6-chloro-purine intermediate with the desired amine (in this case, cyclopropylamine). For example, diethyl {[3-(2-amino-6-chloropurin-9-yl)-2-hydroxypropoxy]methyl}phosphonate can be reacted with primary or secondary amines to introduce various substituents at the N⁶ position.[11]

The final step to produce the phosphonamidate prodrug, rabacfosadine, would involve the coupling of the phosphonic acid of this compound with the appropriate amino acid ester moieties.

Quantitative Data

In Vitro Antiproliferative Activity
CompoundCell LineEC₅₀ (nM)Reference
Rabacfosadine (GS-9219) Mitogen-stimulated T lymphocytes135[9]
Mitogen-stimulated B lymphocytes42[9]
This compound SiHa (cervical carcinoma)290[1]
Clinical Efficacy in Canine Lymphoma (Rabacfosadine)
Study PopulationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Progression-Free Interval (PFI)Reference
Naïve Lymphoma 87%52%35%122 days (overall), 199 days (for CR), 89 days (for PR)[12]
Relapsed Lymphoma 46%20%26%118 days (for CR), 63 days (for PR)[13]
Alternating with Doxorubicin (Naïve) 93%79%14%199 days[8]
Pharmacokinetic Parameters of Rabacfosadine in Dogs
ParameterRabacfosadineThis compound
Tₘₐₓ (approx.) 30 minutes1-2 hours
Plasma Half-life < 0.5 hour6 hours

Data from the TANOVEA-CA1 package insert.[6]

Experimental Protocols

Cell Proliferation Assay (General Protocol)

A general protocol for assessing the antiproliferative activity of compounds like rabacfosadine is as follows:

  • Cell Culture: Lymphoid cell lines or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media and conditions. For studies with PBMCs, cells are typically stimulated with mitogens (e.g., phytohemagglutinin) to induce proliferation.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., rabacfosadine) for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Cell proliferation is assessed using methods such as:

    • BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.[9]

    • MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity as an indicator of cell viability.

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

DNA Polymerase Inhibition Assay (Conceptual Workflow)

A conceptual workflow for an in vitro DNA polymerase inhibition assay is as follows:

  • Enzyme and Substrate Preparation: Purified recombinant human DNA polymerases (α, δ, and ε) are prepared. A DNA template-primer and a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP, are also prepared.

  • Reaction Mixture: The reaction mixture contains the DNA polymerase, the template-primer, dNTPs, and varying concentrations of the active metabolite, PMEGpp.

  • Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a specific time to allow for DNA synthesis.

  • Termination and Analysis: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified. This can be done by methods such as trichloroacetic acid precipitation followed by scintillation counting (for radiolabeled dNTPs) or gel electrophoresis and imaging (for fluorescently labeled dNTPs).

  • Data Analysis: The concentration of PMEGpp that inhibits DNA polymerase activity by 50% (IC₅₀) is determined.

Canine Lymphoma Clinical Trial Protocol (Summary)

The following is a summary of a typical clinical trial protocol for evaluating rabacfosadine in dogs with lymphoma:

  • Patient Population: Client-owned dogs with a confirmed diagnosis of multicentric lymphoma.[14][15]

  • Inclusion/Exclusion Criteria: Specific criteria regarding age, weight, prior treatment history, and organ function are established.[3][15] For example, dogs with a history of pulmonary fibrosis may be excluded.[3]

  • Treatment Regimen: Rabacfosadine is administered as an intravenous infusion (e.g., 1.0 mg/kg over 30 minutes) every 21 days for a defined number of cycles (e.g., up to five treatments).[2][14]

  • Response Assessment: Tumor response is evaluated at regular intervals (e.g., every 21 days) using the Veterinary Cooperative Oncology Group (VCOG) criteria for response in lymphoma.[14] This involves physical examination, measurement of lymph nodes, and potentially imaging studies.

  • Safety Monitoring: Adverse events are monitored and graded according to VCOG Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[14] This includes regular physical examinations and monitoring of hematology and serum chemistry.

  • Endpoints: Primary endpoints typically include Overall Response Rate (ORR) and Progression-Free Interval (PFI).[14]

Experimental Workflow Diagram

Canine Lymphoma Clinical Trial Workflow Start Patient Screening and Enrollment Baseline Baseline Assessment (Physical Exam, Bloodwork, Tumor Measurement) Start->Baseline Treatment Rabacfosadine Administration (e.g., 1.0 mg/kg IV) Baseline->Treatment Monitoring Adverse Event Monitoring (VCOG-CTCAE) Treatment->Monitoring Response Response Assessment (VCOG Criteria) Monitoring->Response Cycle Repeat Cycle (Every 21 Days) Response->Cycle If continuing treatment End End of Study or Disease Progression Response->End If complete or disease progression Cycle->Treatment

Caption: Generalized workflow for a clinical trial of rabacfosadine in canine lymphoma.

Conclusion

This compound and its prodrug rabacfosadine represent a successful application of prodrug design to overcome the limitations of a potent parent compound. The development of rabacfosadine for veterinary oncology highlights the potential for translating pharmaceutical research across species. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals, summarizing the key data and methodologies from discovery to clinical application. Further research into the synthesis of these compounds and their potential applications in other areas remains a subject of interest.

References

An In-depth Technical Guide to cPrPMEDAP: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-9-[2-(phosphonomethoxy)ethyl]-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP), an important intermediate metabolite in the activation of the prodrug GS-9219. This document details its chemical structure, physicochemical and biological properties, metabolic activation pathway, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a nucleotide analog characterized by a cyclopropylamine-substituted purine base linked to a phosphonomethoxyethyl side chain. This structure is fundamental to its biological activity and pharmacokinetic profile.

Table 1: Chemical and Structural Properties of this compound

PropertyValue
IUPAC Name 2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid
Molecular Formula C₁₁H₁₇N₆O₄P
Molecular Weight 328.26 g/mol
CAS Number 182798-83-0
SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O
InChI Key PDHWTDJKKJYOGD-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. Notably, its charged nature at physiological pH impacts its cell permeability.

Table 2: Physicochemical Properties of this compound

PropertyValueRemarks
Physical State Solid (predicted)
Solubility DMSO: 10 mg/mL (30.46 mM)[1]Poorly soluble in aqueous solutions at physiological pH.
pKa Not experimentally determinedPredicted to have multiple pKa values due to the phosphonate and amino groups.
Melting Point Not experimentally determined
LogP Not experimentally determinedPredicted to be low due to its polar nature.

Biological Activity and Metabolic Activation

This compound is an intermediate metabolite of the investigational anticancer agent GS-9219 and acts as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[2] Its antiproliferative activity is dependent on a two-step intracellular activation process.

The parent compound, GS-9219, is initially cleaved by lysosomal proteases, particularly cathepsin A, to release an alanine conjugate of this compound.[1] This intermediate then undergoes hydrolysis to yield free this compound.[1] Subsequently, this compound is deaminated by the adenosine deaminase-like (ADAL) protein to form PMEG.[1] PMEG is then phosphorylated to its active diphosphate form, PMEGpp, which inhibits DNA polymerases, leading to the suppression of DNA synthesis and repair.[1]

metabolic_pathway GS9219 GS-9219 cPrPMEDAP_Ala This compound-Ala GS9219->cPrPMEDAP_Ala Cathepsin A (Lysosomal Protease) This compound This compound cPrPMEDAP_Ala->this compound Hydrolysis PMEG PMEG This compound->PMEG ADAL (Deamination) PMEG_P PMEG-P PMEG->PMEG_P Phosphorylation PMEG_PP PMEGpp (Active) PMEG_P->PMEG_PP Phosphorylation experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound add_compound Add compound to cells prepare_compound->add_compound incubate Incubate for 72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ec50 Determine EC50 value calculate_viability->determine_ec50

References

The Central Role of Cyclic AMP (cAMP) in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. As a key intracellular transducer of extracellular signals, cAMP is integral to signal transduction pathways that govern metabolism, gene transcription, cell growth and differentiation, and apoptosis. This technical guide provides an in-depth exploration of the cAMP signaling pathway, offering detailed experimental protocols, quantitative data, and visual representations of the core mechanisms to support researchers and professionals in drug development.

The Canonical cAMP Signaling Pathway

The most well-characterized pathway for cAMP signaling involves the activation of Protein Kinase A (PKA). This cascade is initiated by the binding of an extracellular ligand (e.g., a hormone like adrenaline) to a G-protein coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the GPCR, leading to the activation of an associated heterotrimeric G-protein (typically Gs). The activated Gα subunit of the G-protein then stimulates adenylyl cyclase, an enzyme embedded in the plasma membrane, to convert ATP into cAMP.[1][2]

The subsequent rise in intracellular cAMP concentration leads to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits. These active subunits can then phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, altering their activity and leading to a cellular response.[2]

One of the most critical nuclear targets of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by the PKA catalytic subunit, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This process is fundamental for long-term cellular changes in response to initial extracellular signals.

Caption: The canonical cAMP signaling pathway.

Quantitative Data in cAMP Signaling

The precise regulation of the cAMP pathway is dependent on the concentrations and affinities of its core components. The table below summarizes key quantitative parameters.

ParameterDescriptionTypical Value RangeReference
Ligand-GPCR Binding Affinity (Kd) The concentration of ligand at which 50% of the GPCRs are occupied.1 nM - 10 µMVaries by ligand/receptor
Adenylyl Cyclase Activity (kcat) The turnover number of adenylyl cyclase in converting ATP to cAMP.1 - 1000 s⁻¹Varies by isoform
cAMP-PKA Binding Affinity (Kd) The concentration of cAMP required to activate 50% of PKA.100 nM - 2 µM[3]
PKA Kinase Activity (kcat/Km) The catalytic efficiency of PKA for its substrates.10⁴ - 10⁷ M⁻¹s⁻¹Varies by substrate
CREB Phosphorylation Rate The rate at which PKA phosphorylates CREB.Dependent on PKA activity and substrate concentrationN/A

Crosstalk with Other Signaling Pathways

The cAMP signaling pathway does not operate in isolation. It exhibits significant crosstalk with other major signaling cascades, allowing for fine-tuned and integrated cellular responses.

Interaction with Ca²⁺ Signaling

There is a well-established bidirectional relationship between cAMP and intracellular calcium (Ca²⁺) signaling pathways.[4] In some cell types, cAMP can potentiate Ca²⁺ release from intracellular stores, while in others, Ca²⁺ can modulate the activity of adenylyl cyclases and phosphodiesterases (the enzymes that degrade cAMP), thereby influencing cAMP levels.

Crosstalk with MAPK/ERK Pathway

The cAMP pathway can also interact with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[5] The nature of this interaction is cell-type specific, with cAMP/PKA signaling sometimes inhibiting and at other times activating the MAPK/ERK cascade. This crosstalk is crucial for regulating cell proliferation and differentiation.

Crosstalk_Pathways cluster_cAMP cAMP Pathway cluster_Ca Ca²⁺ Pathway cluster_MAPK MAPK/ERK Pathway cAMP cAMP PKA PKA cAMP->PKA Ca Ca²⁺ PKA->Ca modulates Raf Raf PKA->Raf inhibits/activates CaM Calmodulin Ca->CaM CaM->cAMP modulates AC/PDE Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK

Caption: Crosstalk between cAMP, Ca²⁺, and MAPK/ERK pathways.

Experimental Protocols

Measurement of Intracellular cAMP Levels

Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and culture overnight. Treat cells with the desired compounds for the specified time.

  • Cell Lysis: Aspirate the culture medium and lyse the cells using 0.1 M HCl.

  • cAMP Assay:

    • Add cell lysates and cAMP standards to a 96-well plate pre-coated with a cAMP antibody.

    • Add a fixed amount of a cAMP-horseradish peroxidase (HRP) conjugate. This will compete with the cAMP in the sample/standard for binding to the antibody.

    • Incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add HRP substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The concentration of cAMP in the samples is inversely proportional to the absorbance. Calculate the cAMP concentration based on the standard curve.

cAMP_ELISA_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis (0.1 M HCl) start->lysis plate_prep Add Lysates/Standards to Antibody-Coated Plate lysis->plate_prep add_conjugate Add cAMP-HRP Conjugate plate_prep->add_conjugate incubation1 Incubate 2h at RT add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add HRP Substrate wash1->add_substrate incubation2 Incubate until Color Change add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_plate Measure Absorbance at 450 nm stop_reaction->read_plate analysis Data Analysis: Calculate cAMP Concentration read_plate->analysis end End analysis->end

Caption: Workflow for cAMP ELISA.

PKA Kinase Activity Assay

Principle: This protocol measures the activity of PKA by quantifying the phosphorylation of a specific PKA substrate.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells in a buffer containing protease and phosphatase inhibitors.

  • Kinase Reaction:

    • In a 96-well plate, add cell lysate, a specific PKA substrate peptide, and ATP.

    • Incubate for 30 minutes at 30°C to allow for phosphorylation.

  • Detection:

    • Add a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to HRP.

    • Wash the plate and add HRP substrate.

  • Data Analysis: Measure the absorbance at 450 nm. The absorbance is directly proportional to the PKA activity.

Conclusion

The cAMP signaling pathway remains a critical area of research with profound implications for human health and disease. A thorough understanding of its intricate mechanisms, quantitative parameters, and crosstalk with other pathways is essential for the development of novel therapeutics that target this fundamental cellular process. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate the cAMP signaling cascade for therapeutic benefit.

References

Information regarding "cPrPMEDAP" is not available in publicly accessible scientific literature.

Author: BenchChem Technical Support Team. Date: December 2025

The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating diagrams for signaling pathways—cannot be fulfilled without access to the primary research describing this molecule.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature and search for publications under alternative names or consult internal documentation if this is a proprietary compound.

Unveiling the Molecular Targets of cPrPMEDAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular targets of cPrPMEDAP, a prodrug of the acyclic nucleoside phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). This compound exhibits potent antiproliferative activity through its intracellular conversion to the active metabolite, PMEG diphosphate (PMEGpp). This document details the mechanism of action, delineates the key molecular interactions with cellular DNA polymerases, presents available quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate these properties. The information herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents.

Introduction

This compound, or (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine), is a key intermediate in the metabolic activation of the investigational anticancer agent GS-9219. It serves as a prodrug, designed to efficiently deliver the active antiviral and antiproliferative agent PMEG into target cells. The antiproliferative effects of this compound are realized after its intracellular conversion to PMEG and subsequent phosphorylation to PMEG diphosphate (PMEGpp)[1]. This active metabolite then interacts with and inhibits essential enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. This guide focuses on the direct molecular targets of the active metabolite, PMEGpp.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of DNA synthesis through the competitive inhibition of cellular DNA polymerases by its active metabolite, PMEGpp. PMEG is an acyclic guanosine analog, and its diphosphorylated form, PMEGpp, mimics the natural substrate deoxyguanosine triphosphate (dGTP).

The key steps in the activation and action of this compound are as follows:

  • Cellular Uptake and Conversion: this compound enters the cell where it is enzymatically converted to PMEG.

  • Phosphorylation: PMEG is subsequently phosphorylated by cellular kinases to PMEG monophosphate and then to the active form, PMEG diphosphate (PMEGpp).

  • Inhibition of DNA Polymerases: PMEGpp acts as a competitive inhibitor of DNA polymerases α, δ, and ε with respect to the natural substrate, dGTP.

  • Chain Termination: Upon incorporation into the growing DNA strand, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This results in the termination of DNA chain elongation.

The overall signaling pathway from the administration of the parent prodrug GS-9219 to the ultimate inhibition of DNA synthesis is depicted below.

cPrPMEDAP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-9219 GS-9219 cPrPMEDAP_ext This compound GS-9219->cPrPMEDAP_ext Hydrolysis cPrPMEDAP_int This compound cPrPMEDAP_ext->cPrPMEDAP_int Uptake PMEG PMEG cPrPMEDAP_int->PMEG Deamination PMEGpp PMEG diphosphate (PMEGpp) PMEG->PMEGpp Phosphorylation DNA_Polymerases DNA Polymerases (α, δ, ε) PMEGpp->DNA_Polymerases Competitive Inhibition DNA_synthesis DNA Synthesis DNA_Polymerases->DNA_synthesis Catalyzes Chain_termination Chain Termination DNA_Polymerases->Chain_termination Incorporation of PMEG

Figure 1: Metabolic activation and mechanism of action of this compound.

Molecular Targets: DNA Polymerases

The primary molecular targets of PMEGpp are the replicative DNA polymerases:

  • DNA Polymerase α (Pol α): Involved in the initiation of DNA replication and priming of Okazaki fragments on the lagging strand.

  • DNA Polymerase δ (Pol δ): The main polymerase responsible for lagging strand synthesis.

  • DNA Polymerase ε (Pol ε): The main polymerase responsible for leading strand synthesis.

PMEGpp acts as a competitive inhibitor for the incorporation of dGTP into the nascent DNA strand. The affinity of PMEGpp for these polymerases is a critical determinant of its antiproliferative potency.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound and the inhibitory effects of its active metabolite, PMEGpp.

Table 1: In Vitro Antiproliferative Activity

CompoundCell LineParameterValueReference
This compoundSiHa (HPV-transformed cervical carcinoma)EC50290 nM[1]

Table 2: Inhibition of DNA Replication and Polymerases by PMEG diphosphate (PMEGpp)

TargetParameterValueSubstrateReference
SV40 DNA Replication (in vitro)IC504.6 µM-[2]
DNA Polymerase δKm (for dGTP)1.4 µMdGTP[2]
DNA Polymerase δKi (for PMEGpp)~0.35 - 0.47 µM (estimated)adGTP[3]
DNA Polymerase εKi (for PMEGpp)3-4 times lower than Km for dGTPdGTP[3]

aEstimated based on the finding that the apparent Ki for PMEGpp is 3-4 times lower than the Km for dGTP.

Experimental Protocols

This section outlines the general methodologies employed to determine the molecular targets and inhibitory activity of this compound and its metabolites.

Cellular Proliferation Assay (EC50 Determination)

The antiproliferative activity of this compound is typically assessed using a cell-based assay.

Principle: This assay measures the concentration of the compound required to inhibit cell growth by 50% (Effective Concentration 50, or EC50).

General Protocol:

  • Cell Culture: Human cancer cell lines (e.g., SiHa) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

  • Incubation: The treated cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The results are plotted as cell viability versus compound concentration, and the EC50 value is calculated using a dose-response curve fitting model.

DNA Polymerase Inhibition Assay

The direct inhibitory effect of PMEGpp on DNA polymerase activity is determined using an in vitro enzymatic assay.

Principle: This assay measures the incorporation of a radiolabeled or fluorescently labeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer by a purified DNA polymerase in the presence and absence of the inhibitor (PMEGpp).

General Protocol for Competitive Inhibition Kinetics:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a defined DNA template-primer (e.g., poly(dC)-oligo(dG)), purified DNA polymerase (α, δ, or ε), and a fixed concentration of a labeled dNTP (e.g., [³H]dGTP) and varying concentrations of the corresponding unlabeled dNTP (dGTP).

  • Inhibitor Addition: PMEGpp is added to the reaction mixtures at various concentrations. Control reactions without the inhibitor are also prepared.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA or trichloroacetic acid).

  • Quantification of DNA Synthesis: The amount of incorporated labeled dNTP is quantified. For radiolabeled dNTPs, this is typically done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The initial reaction velocities are determined for each substrate and inhibitor concentration. The data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, Template-Primer, Labeled dNTP) Incubation Incubate at Optimal Temperature Reagents->Incubation Inhibitor Prepare PMEGpp Dilutions Inhibitor->Incubation Enzyme Purified DNA Polymerase (α, δ, or ε) Enzyme->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify Incorporated Nucleotides Termination->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Quantification->Kinetics

Figure 2: General workflow for a DNA polymerase inhibition assay.
Intracellular Nucleotide Analysis

To understand the cellular pharmacology of this compound, it is crucial to measure the intracellular concentrations of its metabolites, particularly PMEGpp.

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify different nucleotide species from cell extracts.

General Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified period.

  • Cell Lysis and Extraction: The cells are harvested, and the intracellular nucleotides are extracted, typically using an acid precipitation method (e.g., with trichloroacetic acid or perchloric acid).

  • Neutralization and Sample Preparation: The acidic extract is neutralized, and the sample is prepared for HPLC analysis.

  • HPLC Analysis: The cell extract is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column with an ion-pairing agent) and a detector (e.g., UV-Vis or mass spectrometer).

  • Quantification: The concentration of PMEGpp is determined by comparing its peak area to that of a known standard.

Conclusion

This compound exerts its antiproliferative effects through the intracellular generation of PMEG diphosphate, which acts as a competitive inhibitor of DNA polymerases α, δ, and ε. This leads to the termination of DNA chain elongation and subsequent inhibition of DNA synthesis. The quantitative data available to date indicate potent inhibition of these key replicative enzymes. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other nucleotide analogs, which is essential for their continued development as potential anticancer therapeutics. Further research is warranted to determine the precise kinetic parameters of PMEGpp inhibition for all three replicative DNA polymerases and to fully elucidate the factors governing its cellular uptake and metabolism.

References

An In-depth Technical Guide to Exploratory Studies Involving Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neuronal growth, development, and repair.[1] As a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family, PACAP and its receptors are highly conserved across species.[2] Its profound influence on neurotransmission, neuromodulation, neurogenesis, and neurite outgrowth makes it a compelling target for exploratory studies in drug development.[2] This guide provides a technical overview of the core aspects of PACAP, including its mechanism of action, signaling pathways, and relevant experimental protocols, with a focus on quantitative data presentation.

Mechanism of Action

PACAP exerts its biological functions through interaction with specific G-protein-coupled receptors (GPCRs).[2] There are three main receptor subtypes: PAC1, VPAC1, and VPAC2.[1] The PAC1 receptor exhibits a high affinity for PACAP and a much lower affinity for the related VIP.[3] In contrast, VPAC1 and VPAC2 receptors bind both PACAP and VIP with nearly equal affinity.[3]

The activation of these receptors, particularly the PAC1 receptor, initiates a cascade of intracellular signaling events. The PAC1 receptor is dually coupled to Gαs and Gαq subunits, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[4] This dual coupling allows PACAP to trigger multiple signaling pathways, resulting in a diverse range of cellular responses.

Signaling Pathways

PACAP's signaling pathways are complex and can operate in parallel to modulate various cellular functions, including the regulation of intrinsic ion channels which can lead to a net increase in neuronal excitability.[1][4]

cAMP-PKA Pathway

Activation of the Gαs subunit by the PAC1 receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][4] This pathway is crucial for mediating effects such as growth cone attraction in developing neurons.[2]

PLC-PKC Pathway

The coupling of the PAC1 receptor to the Gαq subunit activates Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which has been shown to modulate multiple ionic currents.[4] In some cellular contexts, PACAP-evoked responses are dependent on this PKC activation.[5]

ERK/MAPK Pathway

Recent studies have shown that PAC1 receptor activation can also lead to the phosphorylation of ERK (extracellular signal-regulated kinase) via β-arrestin-mediated receptor internalization and endosomal signaling.[4] This pathway can also be stimulated downstream of cAMP via RapGef and Rap1.[4]

Signaling Pathway Diagrams

PACAP_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PACAP PACAP PAC1 PAC1 Receptor (GPCR) PACAP->PAC1 Binds G_alpha_s Gαs PAC1->G_alpha_s Activates G_alpha_q Gαq PAC1->G_alpha_q Activates AC Adenylyl Cyclase cAMP cAMP AC:e->cAMP:w Converts PLC Phospholipase C DAG DAG PLC:e->DAG:w Produces IP3 IP3 PLC:e->IP3:w Produces G_alpha_s->AC Stimulates G_alpha_q->PLC Stimulates ATP ATP PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates Cellular_Response_cAMP Cellular Response (e.g., Growth Cone Attraction) PKA->Cellular_Response_cAMP Leads to PIP2 PIP2 PKC PKC DAG->PKC Activates PKC->ERK Activates Cellular_Response_PKC Cellular Response (e.g., Ion Channel Modulation) PKC->Cellular_Response_PKC Leads to Cellular_Response_ERK Cellular Response (e.g., Neuronal Plasticity) ERK->Cellular_Response_ERK Leads to

Caption: PACAP signaling through the PAC1 receptor activates parallel cAMP/PKA and PLC/PKC pathways.

Quantitative Data from Exploratory Studies

The following tables summarize quantitative data from studies investigating the effects of PACAP on cellular signaling.

Table 1: Effect of PACAP-38 on cAMP Formation in Human Nonfunctioning Pituitary Adenomas (NFPA) [3]

TreatmentcAMP Formation (pmol/mg prot/min)cAMP Efflux (pmol/well)
Control26 +/- 1012 +/- 5.4
PACAP-38214 +/- 17973.2 +/- 32
P-value < 0.01< 0.01

Table 2: Effect of PACAP-38 on Intracellular Calcium Levels ([Ca2+]i) in NFPA Cells [3]

Treatment[Ca2+]i (nM) - Responders[Ca2+]i (nM) - Non-responders
Basal110 +/- 34No significant change
PACAP-38151 +/- 40No significant change
P-value < 0.05-

Experimental Protocols

Measurement of cAMP Formation

Objective: To quantify the effect of PACAP on adenylyl cyclase activity.

Methodology:

  • Membrane Preparation: Tumor tissue is homogenized and centrifuged to isolate a crude membrane preparation.

  • Adenylyl Cyclase Assay: Membranes are incubated with ATP, a phosphodiesterase inhibitor (e.g., IBMX), and varying concentrations of PACAP.

  • cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Results are typically expressed as picomoles of cAMP formed per milligram of protein per minute.

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To determine the effect of PACAP on intracellular calcium concentrations.

Methodology:

  • Cell Preparation: Single-cell suspensions are prepared from tumor tissue by enzymatic digestion.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Fluorometry: The dye-loaded cells are placed in a fluorometer, and baseline fluorescence is recorded.

  • PACAP Stimulation: PACAP is added to the cell suspension, and changes in fluorescence, corresponding to changes in [Ca2+]i, are continuously monitored.

  • Calibration: At the end of each experiment, the signal is calibrated by adding a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence values.

Experimental Workflow Diagram

Experimental_Workflow cluster_cAMP cAMP Formation Assay cluster_Calcium Intracellular Calcium Assay Tissue_Homogenization Tissue Homogenization Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Incubation Incubation with PACAP and ATP Membrane_Isolation->Incubation cAMP_Quantification cAMP Quantification (ELISA) Incubation->cAMP_Quantification Data_Analysis_cAMP Data Analysis cAMP_Quantification->Data_Analysis_cAMP Cell_Suspension Single-Cell Suspension Dye_Loading Fura-2 AM Loading Cell_Suspension->Dye_Loading Fluorometry Fluorometry and PACAP Stimulation Dye_Loading->Fluorometry Calibration Signal Calibration Fluorometry->Calibration Data_Analysis_Ca Data Analysis Calibration->Data_Analysis_Ca

Caption: Workflow for quantitative analysis of PACAP-induced cAMP formation and intracellular calcium mobilization.

Conclusion

Exploratory studies of PACAP reveal its intricate involvement in multiple signaling pathways that are fundamental to neuronal function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the PACAP system. Understanding the nuances of its mechanism of action and signaling cascades is critical for the design of novel therapeutics for a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols on "cPrPMEDAP"

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of scientific literature and experimental protocols, it has been determined that "cPrPMEDAP" is not a recognized or standard acronym for an experimental protocol. It is highly probable that the term is a typographical error or a very specific, non-standard abbreviation.

However, based on the components of the acronym, it is possible to infer a potential area of research and provide relevant information on related experimental concepts and protocols. This document aims to provide valuable context and detailed methodologies that may align with the intended topic of "this compound."

The breakdown of the acronym suggests a possible connection to the following fields:

  • cPrP : Cyclic Prion Protein. Prion diseases are transmissible neurodegenerative disorders linked to the misfolding of the prion protein (PrPC) into a pathogenic isoform (PrPSc).[1][2] The "c" could denote a cyclic or modified form of the prion protein used in experimental models.

  • MED : This could refer to "medical," "medicinal," or a specific chemical moiety.

  • DAP : This is a recognized acronym with several potential meanings in a biological context:

    • Diamidophosphate (DAP) : A phosphorylating agent used in prebiotic chemistry and organic synthesis.[3]

    • Death-Associated Protein (DAP) : A gene and protein involved in regulating apoptosis (programmed cell death).[4] Modulators of the DAP gene are being explored for therapeutic applications in cancer and neurodegenerative diseases.[4]

    • Daptomycin (DAP) : A lipopeptide antibiotic.[5]

    • Diaminopimelic acid (DAP) : A component of the peptidoglycan cell wall of some bacteria.

    • Diaminopropionic acid (Dap) : A modified amino acid used in peptide synthesis.[6]

Given the context of drug development and signaling pathways, this document will focus on two plausible interpretations of the intended topic:

  • Protocols related to Prion Protein (PrP) and modulators of Death-Associated Protein (DAP) signaling pathways.

  • Protocols involving the use of Diamidophosphate (DAP) in experimental settings.

Section 1: Prion Protein (PrP) and Death-Associated Protein (DAP) Kinase Signaling in Neurodegenerative Disease Research

A key area of research in neurodegenerative diseases, such as prion diseases, is the study of signaling pathways that lead to neuronal cell death.[7] The Death-Associated Protein (DAP) kinase signaling pathway is a critical regulator of apoptosis and could be a therapeutic target.[4]

Signaling Pathway

The DAP kinase signaling pathway is involved in apoptosis. DAP kinase is a calcium/calmodulin-dependent serine/threonine kinase that, upon activation by various apoptotic stimuli, can trigger a cascade of events leading to programmed cell death.[4] This can involve the phosphorylation of downstream targets that ultimately activate caspases, the executioners of apoptosis.

DAP_Kinase_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_cell Cell IFN-gamma IFN-gamma DAPK DAP Kinase IFN-gamma->DAPK activates TNF-alpha TNF-alpha TNF-alpha->DAPK activates FasL FasL FasL->DAPK activates CaM Calmodulin DAPK->CaM binds Caspase_Cascade Caspase Cascade CaM->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: DAP Kinase signaling pathway leading to apoptosis.

Experimental Workflow for Studying PrP and DAP Kinase

A typical experimental workflow to investigate the interplay between prion protein aggregation and DAP kinase-mediated apoptosis might involve the following steps:

Experimental_Workflow_PrP_DAP cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) PrP_Treatment Treatment with PrP aggregates or PrPSc Cell_Culture->PrP_Treatment DAPK_Activity DAP Kinase Activity Assay PrP_Treatment->DAPK_Activity Western_Blot Western Blot for Apoptotic Markers (e.g., cleaved caspase-3) PrP_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, LDH) PrP_Treatment->Cell_Viability Data_Analysis Data Analysis and Correlation DAPK_Activity->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for studying PrP effects on DAP Kinase.

Experimental Protocols

1. Cell Culture and Treatment with Prion Protein Aggregates

  • Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are commonly used models for neuronal studies.

  • Culture Conditions: Maintain cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of PrP Aggregates: Recombinant human PrP can be induced to form amyloid fibrils or oligomers in vitro by incubation with shaking at 37°C. The formation of aggregates can be monitored by Thioflavin T fluorescence.

  • Treatment: Treat cultured neuronal cells with varying concentrations of PrP aggregates for different time points (e.g., 24, 48, 72 hours).

2. DAP Kinase Activity Assay

  • Principle: This assay measures the kinase activity of DAP kinase by quantifying the phosphorylation of a specific substrate.

  • Procedure:

    • Lyse the treated cells and immunoprecipitate DAP kinase using a specific antibody.

    • Incubate the immunoprecipitated kinase with a substrate peptide and ATP (containing γ-32P-ATP or using a non-radioactive method with a phospho-specific antibody).

    • Quantify the phosphorylated substrate using autoradiography or ELISA.

3. Western Blot for Apoptotic Markers

  • Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to detect markers of apoptosis, such as cleaved caspase-3.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against cleaved caspase-3.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

4. Cell Viability Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Plate cells in a 96-well plate and treat as described above.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

Quantitative Data Summary
ExperimentParameter MeasuredExample Data (Hypothetical)
DAP Kinase Activity Fold change in kinase activityControl: 1.0, PrP (1µM): 2.5, PrP (5µM): 4.2
Western Blot Relative density of cleaved caspase-3Control: 100%, PrP (1µM): 250%, PrP (5µM): 500%
Cell Viability (MTT) % ViabilityControl: 100%, PrP (1µM): 75%, PrP (5µM): 40%

Section 2: Diamidophosphate (DAP) in Experimental Protocols

Diamidophosphate (DAP) is a versatile phosphorylating agent that has been explored for its role in prebiotic chemistry and as a reagent in organic synthesis.[3] It can be used to phosphorylate various biomolecules, including nucleosides and amino acids.[3]

Experimental Workflow for DAP-Mediated Phosphorylation

A general workflow for a DAP-mediated phosphorylation experiment is as follows:

DAP_Phosphorylation_Workflow cluster_reaction Reaction Setup cluster_analysis Analysis cluster_outcome Outcome Substrate Substrate (e.g., Ribonucleoside) Reaction_Mix Reaction Mixture Substrate->Reaction_Mix DAP_Solution DAP Solution DAP_Solution->Reaction_Mix Catalyst Catalyst (e.g., Imidazole, MgCl2) Catalyst->Reaction_Mix HPLC HPLC Analysis Reaction_Mix->HPLC Mass_Spec Mass Spectrometry Reaction_Mix->Mass_Spec Product_Quantification Product Quantification HPLC->Product_Quantification Mass_Spec->Product_Quantification

Caption: Workflow for DAP-mediated phosphorylation.

Experimental Protocol for DAP-Mediated Phosphorylation of Ribonucleosides
  • Materials:

    • Diamidophosphate (DAP)

    • Ribonucleoside (e.g., adenosine)

    • Imidazole

    • Magnesium chloride (MgCl2)

    • Buffer (e.g., HEPES, pH 7.5)

  • Procedure:

    • Prepare a stock solution of DAP in the reaction buffer.

    • In a reaction tube, combine the ribonucleoside, imidazole, and MgCl2.

    • Initiate the reaction by adding the DAP stock solution.

    • Incubate the reaction at a specific temperature (e.g., 50°C) for a set period (e.g., 24 hours).

    • Quench the reaction by adding a suitable buffer or by freezing.

  • Analysis:

    • HPLC: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate and quantify the starting material and the phosphorylated product. A C18 reverse-phase column is often used.

    • Mass Spectrometry: Confirm the identity of the phosphorylated product by mass spectrometry (e.g., LC-MS).

Quantitative Data Summary
SubstrateDAP (mM)CatalystTemperature (°C)Yield of Phosphorylated Product (%)
Adenosine100Imidazole/MgCl25035
Guanosine100Imidazole/MgCl25028
Cytidine100Imidazole/MgCl25042
Uridine100Imidazole/MgCl25038

Disclaimer: The information provided above is based on plausible interpretations of the term "this compound" and is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific applications. It is recommended to consult detailed research articles for specific experimental conditions and safety precautions. If "this compound" refers to a specific, proprietary protocol, please provide additional context for a more accurate response.

References

In Vitro Applications and Protocols for STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro utilization of STING (Stimulator of Interferon Genes) agonists.

Note on Terminology: The term "cPrPMEDAP" appears to be a typographical error. Based on the context of in vitro applications in immunology and drug discovery, this document will focus on the well-characterized class of molecules known as cyclic dinucleotides (CDNs), such as cGAMP, which are potent STING agonists.

Application Notes

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can indicate viral or bacterial infection, as well as cellular damage. The activation of STING triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response. Consequently, STING agonists are being actively investigated as potential therapeutics in oncology and infectious diseases.

In vitro studies are fundamental to understanding the mechanism of action of STING agonists and for the screening and development of new therapeutic candidates. Common in vitro applications include:

  • Mechanism of Action Studies: Elucidating the downstream signaling events following STING activation, such as the phosphorylation of key proteins like STING, TBK1, and IRF3.

  • Potency and Efficacy Assessment: Determining the concentration-dependent activity of STING agonists by measuring the induction of downstream effectors like IFN-β.

  • Antiviral Assays: Evaluating the ability of STING agonists to inhibit viral replication in cell culture models.

  • Anti-tumor Studies: Assessing the direct or indirect effects of STING agonists on cancer cell viability and their ability to modulate the tumor microenvironment.

  • High-Throughput Screening: Screening compound libraries to identify novel STING agonists or modulators of the STING pathway.

Quantitative Data Summary

The following table summarizes the potency of various STING agonists in different in vitro assays, providing a reference for expected efficacy.

AgonistCell LineAssay TypeReadoutEC50Reference
2'3'-cGAMPTHP-1IFN-β SecretionELISA~124 µM[1]
2'3'-cGAMPHuman PBMCsIFN-β SecretionELISA~70 µM[1]
2'3'-cGAM(PS)2 (Rp/Sp)THP-1IFN-β SecretionELISA39.7 µM[1]
2'3'-c-di-AM(PS)2 (Rp/Rp)THP-1IFN-β SecretionELISA10.5 µM[1]

Signaling Pathway Diagram

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pSTING p-STING STING_active->pSTING pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_active phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes pSTING->IRF3 recruits ISRE ISRE pIRF3_dimer->ISRE binds IFN_genes Type I IFN Genes ISRE->IFN_genes promotes transcription IFN_secreted Secreted Type I IFNs IFN_genes->IFN_secreted leads to

Caption: The cGAS-STING signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., THP-1, HEK293T) start->cell_culture treatment Treatment with STING Agonist (Dose-response) cell_culture->treatment incubation Incubation (e.g., 6-24 hours) treatment->incubation western_blot Western Blot (p-STING, p-TBK1, p-IRF3) incubation->western_blot elisa ELISA / Luminex (IFN-β, Cytokines) incubation->elisa reporter_assay Reporter Assay (ISRE-Luciferase) incubation->reporter_assay rt_qpcr RT-qPCR (IFNB1, ISGs) incubation->rt_qpcr data_analysis Data Analysis (EC50 Calculation) western_blot->data_analysis elisa->data_analysis reporter_assay->data_analysis rt_qpcr->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of STING agonists.

Experimental Protocols

Protocol 1: Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

Materials:

  • Appropriate cell line (e.g., THP-1, RAW264.7)

  • 6-well cell culture plates

  • STING agonist (e.g., 2'3'-cGAMP)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the STING agonist. Include a vehicle-only control. Incubate for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]

Protocol 2: IFN-β Secretion Assay using ELISA

This protocol describes the quantification of secreted IFN-β in the cell culture supernatant as a measure of STING activation.

Materials:

  • Appropriate cell line (e.g., THP-1, human PBMCs)

  • 96-well cell culture plates

  • STING agonist

  • Human IFN-β ELISA kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells (e.g., THP-1 at 1 x 10^5 cells/well) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the STING agonist. Include a vehicle-only control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[1]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Acquisition: Measure the absorbance using a plate reader and calculate the concentration of IFN-β based on a standard curve.

Protocol 3: ISRE Reporter Gene Assay

This protocol utilizes a reporter cell line to quantify STING activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).

Materials:

  • ISRE reporter cell line (e.g., HEK293T-ISRE-Luciferase)

  • 96-well white, clear-bottom cell culture plates

  • STING agonist

  • Transfection reagent (if required for cell line)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well. Incubate overnight to allow for cell adherence.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the STING agonist.

    • For cell lines that are not readily permeable to cyclic dinucleotides (e.g., HEK293T), pre-incubate the agonist dilutions with a suitable transfection reagent according to the manufacturer's protocol.[2]

    • Add the treatment solutions to the cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[2]

  • Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.[2]

Protocol 4: In Vitro Antiviral Assay

This protocol provides a general framework for assessing the antiviral activity of STING agonists.

Materials:

  • Virus-permissive cell line (e.g., A549 for influenza virus)

  • Virus stock of known titer

  • 24- or 48-well cell culture plates

  • STING agonist

  • Methods for quantifying viral load (e.g., RT-qPCR for viral RNA, plaque assay, or TCID50 assay)

Methodology:

  • Cell Culture: Plate cells in 24- or 48-well plates and grow to confluence.[3]

  • Agonist Treatment: Treat cells with serial dilutions of the STING agonist or a vehicle control for a predetermined time (e.g., 1-3 hours pre-infection).[3]

  • Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).[3]

  • Incubation: Incubate for a period suitable for viral replication (e.g., 24-72 hours).[3]

  • Quantification of Viral Load:

    • RT-qPCR: Harvest cell lysates or supernatant to extract viral RNA and quantify using RT-qPCR.

    • Plaque Assay/TCID50: Harvest the supernatant and perform serial dilutions to determine the infectious virus titer on fresh cells.

    • Cytopathic Effect (CPE) Assay: Visually assess the reduction in virus-induced cell death.

References

cPrPMEDAP In Vivo Application Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cPrPMEDAP (9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine), often referred to as PMEDAP, is an acyclic nucleoside phosphonate with demonstrated potent antiviral and anticancer activities. In the context of oncology, PMEDAP has shown significant efficacy in preclinical models of hematological malignancies, particularly T-cell lymphoma. Its mechanism of action is primarily attributed to the induction of apoptosis, the programmed cell death, in cancer cells. This document provides detailed application notes and protocols for the in vivo use of this compound, compiled from available preclinical research. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action: Induction of Intrinsic Apoptosis

PMEDAP exerts its anticancer effects by triggering the intrinsic (or mitochondrial) pathway of apoptosis.[1] This pathway is a critical cellular process for eliminating damaged or cancerous cells. While the precise molecular interactions of PMEDAP with apoptotic regulators are a subject of ongoing research, the general mechanism is understood to involve the permeabilization of the mitochondrial outer membrane. This event leads to the release of pro-apoptotic factors into the cytoplasm, initiating a cascade of enzymatic reactions that culminate in cell death.

PMEDAP_Apoptosis_Pathway cluster_extracellular Extracellular PMEDAP This compound

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy, pharmacokinetics, and toxicity of PMEDAP from preclinical studies.

Table 1: In Vivo Efficacy of PMEDAP in T-Cell Lymphoma
Animal ModelCancer TypeTreatment RegimenKey Findings
Sprague-Dawley (SD/cub) RatsTransplanted T-cell LymphomaPMEDAP (5 mg/kg daily for 16 doses) administered near the tumorSignificant therapeutic effects observed.[2]
Sprague-Dawley (SD/cub) RatsTransplanted T-cell LymphomaPMEDAP (i.p.) combined with Docetaxel (s.c. near tumor)Significantly higher antitumor effect than either drug alone; 2 out of 4 rats remained tumor-free.[3]
Table 2: Pharmacokinetic Profile of PMEDAP in Mice
Administration RouteDosagePlasma ConcentrationKey Observation
Oral100, 250, or 500 mg/kg0.5-2.5 µg/mL (sustained for 3-6 hours)Oral administration demonstrates a substantially higher therapeutic index compared to intraperitoneal injection.[1]
IntraperitonealNot specifiedNot specifiedMore toxic than oral administration.[1]
Table 3: In Vivo Toxicity Profile of PMEDAP
Animal ModelAdministration RouteDosageObserved Toxic Effects
RatIntraperitoneal50 mg/kg/dayModerate to strong toxicity, including atrophy of lymphoid organs and reduced body weight gain.

Experimental Protocols

The following are detailed protocols for the in vivo administration and efficacy assessment of this compound based on established methodologies.

A. General Preparation and Administration of this compound

1. Formulation:

  • Researchers should determine the solubility of this compound in various vehicles to select an appropriate one for administration.

  • Commonly used vehicles for in vivo studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or sterile water for injection.

  • For oral administration, this compound can be dissolved in drinking water or formulated into a palatable jelly for voluntary ingestion.

2. Intraperitoneal (IP) Injection Protocol (Mice/Rats):

  • Materials:

    • This compound solution in a sterile vehicle

    • Sterile syringes (1 mL or appropriate size)

    • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

    • 70% ethanol

  • Procedure:

    • Restrain the animal, exposing the abdomen. For rats, two-person handling may be necessary.

    • Tilt the animal's head slightly downwards.

    • Wipe the injection site (lower abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle, bevel up, into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, confirming correct needle placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-injection.

3. Oral Gavage Protocol (Mice/Rats):

  • Materials:

    • This compound solution/suspension

    • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

    • Syringe

  • Procedure:

    • Securely restrain the animal to prevent movement.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • If resistance is met, do not force the needle.

    • Once at the predetermined depth, slowly administer the this compound formulation.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

B. In Vivo Efficacy Assessment in a T-Cell Lymphoma Xenograft Model

This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cell_culture T-Cell Lymphoma Cell Culture inoculation Subcutaneous Cell Inoculation into Rats cell_culture->inoculation tumor_growth Tumor Growth (Palpable) inoculation->tumor_growth randomization Randomize Animals (Control & Treatment Groups) tumor_growth->randomization administration This compound Administration (e.g., IP, Oral) randomization->administration monitoring Monitor Tumor Volume & Body Weight administration->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint analysis Histological & Molecular Analysis (e.g., TUNEL) endpoint->analysis

  • Animal Model: Inbred Sprague-Dawley (SD/cub) rats are a suitable model for T-cell lymphoma studies.[2]

  • Tumor Inoculation:

    • Culture a suitable T-cell lymphoma cell line (e.g., SD10/96).

    • Prepare a single-cell suspension in a sterile medium (e.g., PBS).

    • Inject approximately 1 x 10^7 cells subcutaneously into the flank of the rats.[1]

  • Treatment:

    • Once tumors are established and palpable, randomize the animals into a control group (vehicle) and a treatment group (this compound).

    • Administer this compound via the desired route (e.g., intraperitoneal, oral) at the specified dosage and schedule.[1] A previously reported effective dose is 5 mg/kg daily.[2]

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor the body weight of the animals as an indicator of toxicity.[1]

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

    • Perform histological analysis to observe tumor morphology.

    • Conduct molecular analyses such as a TUNEL assay to confirm apoptosis and immunohistochemistry for apoptosis-related proteins (e.g., Bcl-2 family members, caspases).[1]

C. Toxicity Assessment

A thorough toxicity assessment is crucial for any in vivo study.

  • Clinical Observations:

    • Monitor animals daily for clinical signs of toxicity, including:

      • Changes in body weight (a loss of >15-20% is often a humane endpoint).

      • Changes in appearance (e.g., ruffled fur, hunched posture).

      • Changes in behavior (e.g., lethargy, social isolation).

      • Signs of pain or distress.

  • Hematology and Clinical Chemistry:

    • At the termination of the study, collect blood for a complete blood count (CBC) and analysis of serum chemistry panels to assess for organ-specific toxicities (e.g., liver and kidney function).

  • Histopathology:

    • Collect major organs (e.g., liver, kidneys, spleen, lymphoid organs) for histopathological examination to identify any treatment-related changes.

Conclusion

This compound is a promising anticancer agent that induces apoptosis in malignant cells, particularly in T-cell lymphoma. The provided protocols and data serve as a guide for researchers to further investigate its therapeutic potential. Careful consideration of the administration route is necessary, as it significantly impacts the therapeutic index. Future studies should aim to further elucidate the specific molecular targets of this compound within the apoptotic pathway to optimize its therapeutic application and potentially develop combination strategies.

References

Application Notes and Protocols for cPrPMEDAP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cPrPMEDAP (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine) is a prodrug of the acyclic nucleoside phosphonate, 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is recognized for its potent antiproliferative activity in various cancer cell lines. While its primary mechanism of action is understood to be the inhibition of DNA synthesis through its active metabolite, PMEG diphosphate, there is growing interest in its potential role as a cyclic di-AMP (c-di-AMP) analog and its ability to modulate the Stimulator of Interferon Genes (STING) pathway. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its dosage, administration, and methods to assess its biological activity.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeAssayEC50 / CC50Reference
SiHaCervical Carcinoma-290 nM (EC50)[1][2]
C33A-WTCervical Carcinoma-3.0 µM (CC50)

Note: EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values can vary between cell lines and experimental conditions. It is recommended to perform a dose-response curve for each new cell line.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Determine the required concentration: For cell culture experiments, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the volume of DMSO added to the cell culture medium.[1]

  • Weighing the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving the compound: Add the appropriate volume of DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 328.26 g/mol ), dissolve it in 30.46 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly to dissolve the compound. Gentle warming in a water bath (up to 60°C) and sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using a suitable software.

Proposed Protocol for Investigating STING Pathway Activation

Disclaimer: The direct activation of the STING pathway by this compound has not been conclusively demonstrated in the reviewed literature. The following protocol is a proposed experimental workflow to investigate this potential mechanism, based on general methods for assessing STING activation.

Objective: To determine if this compound can induce the production of Type I interferons (IFN-β), a key downstream effector of STING signaling.

Materials:

  • A suitable cell line with a functional STING pathway (e.g., THP-1, a human monocytic cell line, or HEK293T cells expressing STING).

  • This compound stock solution.

  • Positive control: A known STING agonist (e.g., cGAMP).

  • Negative control: Vehicle (DMSO).

  • Cell lysis buffer.

  • Reagents for Western blotting (antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total proteins).

  • ELISA kit for human or mouse IFN-β.

  • Reagents for qRT-PCR (primers for IFN-β and a housekeeping gene).

Procedure:

  • Cell Treatment:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates).

    • Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM), the positive control (cGAMP), and the negative control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Assessment of STING Pathway Activation (Western Blot):

    • Lyse the treated cells and collect the protein extracts.

    • Perform Western blotting to detect the phosphorylation of key signaling proteins in the STING pathway: STING, TBK1, and IRF3. An increase in the phosphorylated forms of these proteins would indicate pathway activation.

  • Measurement of IFN-β Production (ELISA):

    • Collect the cell culture supernatants from the treated cells.

    • Use an IFN-β ELISA kit to quantify the amount of secreted IFN-β. An increase in IFN-β levels in this compound-treated cells compared to the negative control would suggest STING pathway activation.

  • Analysis of IFN-β Gene Expression (qRT-PCR):

    • Extract total RNA from the treated cells.

    • Perform reverse transcription followed by quantitative PCR (qRT-PCR) to measure the mRNA levels of the IFNB1 gene. An upregulation of IFNB1 mRNA would indicate transcriptional activation downstream of the STING pathway.

Mandatory Visualizations

This compound Mechanism of Action and Proposed STING Pathway Interaction

cPrPMEDAP_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Proposed STING Pathway cPrPMEDAP_ext This compound (extracellular) cPrPMEDAP_int This compound (intracellular) cPrPMEDAP_ext->cPrPMEDAP_int Uptake PMEG PMEG cPrPMEDAP_int->PMEG Metabolism STING STING cPrPMEDAP_int->STING Hypothesized Activation (as c-di-AMP analog) PMEGpp PMEG diphosphate (Active Metabolite) PMEG->PMEGpp Phosphorylation DNA_Polymerase DNA Polymerases (α, δ, ε) PMEGpp->DNA_Polymerase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNb_Production IFN-β Production IRF3->IFNb_Production Induces

Caption: this compound mechanism and hypothesized STING activation.

Experimental Workflow for Antiproliferative Assay

Antiproliferative_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_3_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro antiproliferative MTT assay.

References

Application Notes and Protocols for cPrPMEDAP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of stock solutions of cPrPMEDAP (cyclic phosphonate of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine), an antiproliferative agent and a prodrug of the guanine nucleotide analog PMEG.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This document outlines methodologies for preparing this compound solutions for both in vitro and in vivo applications, summarizes key quantitative data, and provides a visual representation of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

PropertyValueReference
Molecular Formula C₁₁H₁₇N₆O₄P[3]
Molecular Weight 328.26 g/mol [3]
CAS Number 182798-83-0[3]
Appearance Off-white to light yellow solid[1]
Solubility in DMSO 10 mg/mL (30.46 mM)[1][3]
Storage of Powder -20°C for 3 years; 4°C for 2 years[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in various in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mM). For example, to prepare a 10 mM stock solution, dissolve 3.28 mg of this compound in 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief warming to 37-60°C in a water bath or on a heat block with intermittent vortexing may be required.[1] Be cautious with heating, as it may affect the stability of the compound.

    • Ultrasonication in a water bath can also be used to aid dissolution.

  • Sterilization (Optional): If required for your specific application (e.g., long-term cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note on Dilution for Cell Culture: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A negative control containing the same final concentration of DMSO should be included in your experiments.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This protocol provides a general guideline for preparing a this compound formulation suitable for administration in animal models. The specific formulation may need to be optimized based on the animal species, route of administration, and desired dosage.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline, phosphate-buffered saline (PBS), or sterile water (ddH₂O)

  • Sterile tubes and syringes

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound powder in DMSO to create a concentrated primary stock solution.

  • Co-solvent Mixture Preparation: In a separate sterile tube, prepare the co-solvent vehicle. A common formulation consists of:

    • DMSO

    • PEG300

    • Tween 80

    • Saline/PBS/ddH₂O A suggested starting ratio for the final vehicle is, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The exact ratios may need to be adjusted to ensure complete dissolution and stability of the final formulation.

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the co-solvent vehicle while vortexing or stirring to ensure homogeneity.

  • Final Concentration Adjustment: Adjust the final volume with saline, PBS, or ddH₂O to achieve the desired final concentration for injection.

  • Administration: The formulation should be prepared fresh before each use and administered via the desired route (e.g., intraperitoneal, intravenous).

Important Considerations for In Vivo Formulations:

  • The final concentration of DMSO should be minimized to reduce potential toxicity.

  • The tolerability of the vehicle should be assessed in a small group of animals before proceeding with the main study.

  • The stability of the final formulation should be evaluated if it is not used immediately.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolically activated intracellularly to its active form, PMEG diphosphate (PMEGpp).[3] PMEGpp is a potent inhibitor of DNA polymerases, leading to the suppression of DNA synthesis and repair, which underlies its antiproliferative activity.[1][3]

cPrPMEDAP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cPrPMEDAP_ext This compound cPrPMEDAP_int This compound cPrPMEDAP_ext->cPrPMEDAP_int Cellular Uptake PMEG PMEG cPrPMEDAP_int->PMEG Deamination (ADAL) PMEGmp PMEG-monophosphate PMEG->PMEGmp Phosphorylation PMEGpp PMEG-diphosphate (Active Metabolite) PMEGmp->PMEGpp Phosphorylation DNA_poly DNA Polymerases (α, δ, ε) PMEGpp->DNA_poly Inhibition Inhibition of\nCell Proliferation Inhibition of Cell Proliferation PMEGpp->Inhibition of\nCell Proliferation DNA_syn DNA Synthesis & Repair DNA_poly->DNA_syn Catalysis Cell Proliferation Cell Proliferation

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates a generalized workflow for the preparation of this compound stock solutions.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve Compound (Vortex, Heat, Sonicate) add_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

References

Unable to Identify "cPrPMEDAP" for Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, the term "cPrPMEDAP" did not correspond to any identifiable reagent, technology, or methodology in the context of gene expression studies. This prevents the creation of the requested detailed Application Notes and Protocols.

The search for "this compound" across scientific databases and the broader web did not yield any relevant results that would allow for the generation of accurate and detailed documentation as requested. The core requirements, including data presentation, experimental protocols, and visualizations, are contingent on a fundamental understanding of the subject matter, which is not available for an undefined term.

For the intended audience of researchers, scientists, and drug development professionals, the accuracy and validity of scientific information are paramount. Proceeding with the creation of content without a clear understanding of "this compound" would lead to inaccurate and potentially misleading information.

To proceed with your request, please provide clarification on the following:

  • Correct Spelling or Full Name: Please verify the spelling of "this compound" and provide the full, unabbreviated name if available.

  • Context or Source: Information regarding the origin of this term, such as a research article, company, or specific laboratory, would be highly beneficial.

  • Chemical Structure or Class: If "this compound" is a chemical compound, its structure or the class of molecules it belongs to would be invaluable.

Once "this compound" can be accurately identified, it will be possible to gather the necessary information to fulfill the request for detailed Application Notes and Protocols.

Application Notes and Protocols for Protein Interaction Analysis Using Proximity-Dependent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, from signal transduction to the regulation of metabolic pathways. While traditional methods like co-immunoprecipitation are effective for stable complexes, they often fail to capture transient or weak interactions. Proximity-dependent labeling (PL) techniques, coupled with mass spectrometry, have emerged as powerful tools to overcome these limitations. These methods enable the identification of proteins in close proximity to a protein of interest (the "bait") within a native cellular environment. This document provides a detailed overview and protocols for applying proximity-labeling techniques in protein interaction analysis. While the specific term "cPrPMEDAP" does not correspond to a known reagent or standard technique in the published scientific literature, the principles of photo-reactive and enzyme-mediated proximity labeling are well-established and will be the focus of these application notes.

Two prominent and complementary approaches to proximity-dependent labeling are:

  • Enzyme-Catalyzed Proximity Labeling: This method utilizes an enzyme (e.g., BioID, APEX) fused to a bait protein.[1] Upon addition of a substrate, the enzyme generates reactive biotin species that covalently label nearby proteins.[1][2]

  • Photo-Reactive Amino Acid Crosslinking: This technique involves the incorporation of unnatural, photo-reactive amino acids (e.g., those with diazirine groups) into the bait protein.[3][4][5] When activated by UV light, these amino acids form covalent bonds with interacting proteins.[3][5]

These methods are particularly valuable for identifying weak or transient interactors and for mapping the protein microenvironment of a specific cellular compartment or protein complex.[1][2]

I. Principle of Proximity-Dependent Labeling

Proximity labeling techniques are designed to capture a snapshot of the protein interaction landscape around a specific bait protein in living cells.[6] The general workflow involves expressing the bait protein fused to a labeling entity (either an enzyme or a photo-reactive amino acid). This is followed by the introduction of a labeling substrate or activation with light, leading to the covalent tagging of proximal proteins. These tagged "prey" proteins are then enriched and identified by mass spectrometry.[6]

Signaling Pathway Example: TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial cellular communication system involved in processes like cell growth, differentiation, and apoptosis. It is an excellent example of a pathway with both stable and transient protein interactions that can be elucidated using proximity labeling. For instance, a researcher could fuse a proximity-labeling enzyme to the TGF-β receptor to identify known and novel interacting partners, such as Smad proteins and regulatory kinases or phosphatases, that are recruited to the receptor complex upon ligand binding.

TGF_beta_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylation TGFBR2->TGFBR1 Recruitment & Phosphorylation Smad_complex Smad Complex (Smad2/3 + Smad4) Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Target Genes Smad_complex->DNA Binding Transcription Transcription Regulation DNA->Transcription Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A1 Construct Generation (Bait-Labeling Entity) A2 Cell Line Generation & Validation A1->A2 B1 Proximity Labeling (e.g., APEX2 + Biotin-Phenol + H₂O₂ or Photo-Amino Acid + UV) A2->B1 B2 Cell Lysis B1->B2 C1 Affinity Purification (Streptavidin or Bait Antibody) B2->C1 C2 On-Bead Digestion C1->C2 D1 LC-MS/MS Analysis C2->D1 D2 Data Analysis (Protein ID & Quantification) D1->D2 D3 Interaction Network Construction D2->D3 logical_relationship cluster_data_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Statistical Analysis & Filtering cluster_output Output raw_data Raw MS Data protein_id Protein Identification raw_data->protein_id quantification Protein Quantification protein_id->quantification stats Statistical Analysis (Bait vs. Control) quantification->stats filtering Filtering of Non-specific Binders stats->filtering interaction_list High-Confidence Interactor List filtering->interaction_list network_viz Network Visualization interaction_list->network_viz

References

Application Notes and Protocols for cPrPMEDAP Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cPrPMEDAP, with the full chemical name 2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid, is an acyclic nucleoside phosphonate. It is an intermediate metabolite of the prodrug GS-9219 and acts as a proagent of 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] this compound exhibits potent antiproliferative activity against various cancer cell lines. Its mechanism of action involves intracellular conversion to its active diphosphate form, PMEGpp, which acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε, leading to the termination of DNA synthesis and induction of apoptosis.[1][3] At physiological pH, this compound is negatively charged, which results in poor cell permeability.[2]

These application notes provide detailed protocols for the handling, storage, and experimental use of this compound in a laboratory setting.

Physicochemical Properties

PropertyValue
IUPAC Name 2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid
Molecular Formula C₁₁H₁₇N₆O₄P
Molecular Weight 328.26 g/mol
CAS Number 182798-83-0
Appearance Solid
Solubility Soluble in DMSO

Data Presentation

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC₅₀ (nM)
SiHaCervical Carcinoma290[2]

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Hazards and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Lab Coat: A standard laboratory coat should be worn.

  • Eye Protection: Use safety glasses or goggles.

Handling:

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store this compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Keep the container tightly sealed.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Determination of Antiproliferative Activity using MTT Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Protocol 3: Non-Radioactive DNA Polymerase Inhibition Assay (Conceptual)

This is a conceptual protocol for assessing the inhibitory activity of PMEGpp, the active metabolite of this compound, on DNA polymerase. This assay is based on the principle of a polymerase chain reaction (PCR)-based method.[4]

Principle: The ability of a DNA polymerase to amplify a DNA template is measured in the presence and absence of the inhibitor (PMEGpp). Inhibition of the polymerase will result in a decrease in the amount of PCR product.

Materials:

  • DNA polymerase (e.g., Taq polymerase)

  • DNA template

  • Primers (forward and reverse)

  • Deoxynucleotide triphosphates (dNTPs)

  • PMEGpp (requires in vitro or in-cell synthesis)

  • PCR buffer

  • PCR tubes

  • Thermocycler

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., SYBR Green)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing PCR buffer, dNTPs, primers, DNA template, and DNA polymerase.

    • Aliquot the master mix into PCR tubes.

    • Add varying concentrations of PMEGpp to the respective tubes. Include a positive control (no inhibitor) and a negative control (no polymerase).

  • PCR Amplification:

    • Perform PCR using a standard thermocycling program optimized for the template and primers.

  • Analysis of PCR Products:

    • Run the PCR products on an agarose gel.

    • Stain the gel with a DNA staining dye.

    • Visualize the DNA bands using a gel documentation system.

  • Data Analysis:

    • Quantify the intensity of the PCR product bands.

    • Compare the band intensities of the PMEGpp-treated samples to the positive control to determine the extent of inhibition.

Visualizations

Signaling_Pathway GS9219 GS-9219 (Prodrug) This compound This compound GS9219->this compound Enzymatic Hydrolysis PMEG PMEG This compound->PMEG Deamination PMEGpp PMEGpp (Active Metabolite) PMEG->PMEGpp Phosphorylation DNAPolymerase DNA Polymerases (α, δ, ε) PMEGpp->DNAPolymerase Inhibition DNASynthesis DNA Synthesis DNAPolymerase->DNASynthesis Catalyzes Apoptosis Apoptosis DNASynthesis->Apoptosis Inhibition leads to

Caption: Intracellular activation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Antiproliferative Assay Stock Prepare this compound Stock Solution Treat Treat with this compound Stock->Treat Seed Seed Cells Seed->Treat MTT Add MTT Reagent Treat->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data (EC₅₀) Measure->Analyze

Caption: Workflow for determining the antiproliferative activity of this compound.

References

Application Notes and Protocols: cPrPMEDAP Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of cPrPMEDAP (9-[2-(phosphonylmethoxy)ethyl]-N⁶-cyclopropyl-2,6-diaminopurine), an acyclic nucleoside phosphonate with antiproliferative properties. The safety and handling procedures are primarily derived from information regarding its prodrug, rabacfosadine (TANOVEA™-CA1), as this compound is an active metabolite.

Safety and Handling Procedures

Given that this compound is a cytotoxic agent, stringent safety protocols must be followed to minimize exposure. The following procedures are based on guidelines for handling chemotherapeutic agents and information on rabacfosadine, the prodrug of this compound.

1.1 Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesChemotherapy-resistant, disposable
Eye Protection GogglesSafety goggles
Body Protection Lab Coat/GownProtective, disposable gown
Respiratory Protection Fume HoodAll handling of solid this compound and solutions should be performed in a certified chemical fume hood to avoid inhalation of aerosols or dust.

1.2 General Handling Precautions

  • Exposure Minimization : Avoid direct contact with the skin, eyes, and mucous membranes.[1][2]

  • Restricted Access : Pregnant women, women who may become pregnant, and nursing women should not handle, prepare, or administer this compound due to its cytotoxic nature and potential for causing birth defects.[2][3]

  • Accidental Exposure :

    • Skin Contact : In case of accidental skin contact, wash the affected area immediately and thoroughly with soap and water.[3]

    • Eye Contact : If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Waste Disposal : Dispose of all contaminated materials (e.g., gloves, vials, absorbent materials) as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Spill Management : In the event of a spill, wear appropriate PPE, contain the spill with absorbent materials, and clean the area with a suitable decontamination solution.

Experimental Protocols

2.1 Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of N⁶-cyclopropyl-2,6-diaminopurine followed by deprotection.[4]

Materials:

  • N⁶-cyclopropyl-2,6-diaminopurine

  • Diethyl (2-tosyloxyethoxymethyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N⁶-cyclopropyl-2,6-diaminopurine in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of diethyl (2-tosyloxyethoxymethyl)phosphonate in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield diethyl this compound.[4]

  • Treat the diethyl ester with bromotrimethylsilane (TMSBr) in anhydrous dichloromethane.

  • Follow with hydrolysis with water to afford this compound.[4]

2.2 Intracellular Metabolism Assay

To quantify the intracellular conversion of a this compound prodrug to this compound and its subsequent metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used.

Materials:

  • Cell line of interest (e.g., HT-3)

  • Cell culture medium and supplements

  • Test compounds (e.g., GS-9191, a prodrug of this compound)

  • Reagents for cell lysis and protein precipitation

  • LC-MS/MS system

Procedure:

  • Seed cells in appropriate culture vessels.

  • Treat the cells with serial dilutions of the test compound.

  • After a specified incubation period, harvest the cells and perform cell lysis.

  • Subject the cell lysate to protein precipitation.

  • Analyze the supernatant by LC-MS/MS to determine the intracellular concentrations of the prodrug, this compound, and other metabolites like PMEG.[5]

  • Quantify the concentrations by comparing the peak areas to those of known standards.[5]

Visualizations

3.1 Intracellular Activation Pathway of this compound Prodrugs

The following diagram illustrates the intracellular conversion of a generic this compound prodrug to its active form, PMEG diphosphate.

Intracellular_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Prodrug_int Prodrug Prodrug->Prodrug_int Passive Diffusion This compound This compound Prodrug_int->this compound Esterases (e.g., Cathepsin A) PMEG PMEG This compound->PMEG Adenosine Deaminase-like Enzyme PMEG_MP PMEG-MP PMEG->PMEG_MP Cellular Kinases PMEG_DP PMEG-DP (Active) PMEG_MP->PMEG_DP Cellular Kinases

Caption: Intracellular activation pathway of a this compound prodrug.

3.2 Experimental Workflow for this compound Synthesis

This diagram outlines the major steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection Start N⁶-cyclopropyl-2,6-diaminopurine + Diethyl (2-tosyloxyethoxymethyl)phosphonate Alkylation Alkylation with NaH in DMF Start->Alkylation Heating Heat at 80°C for 24h Alkylation->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification1 Silica Gel Chromatography Workup->Purification1 Intermediate Diethyl this compound Purification1->Intermediate Deprotection_step Treatment with TMSBr Intermediate->Deprotection_step Hydrolysis Hydrolysis Deprotection_step->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting cAMP/PKA Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with experiments related to the cyclic AMP (cAMP) signaling pathway, particularly focusing on protein-protein interactions involving Protein Kinase A (PKA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to address common issues encountered during the study of the cAMP/PKA signaling pathway.

Issue 1: Low or No Signal for Target Protein Interaction

Question: I am not detecting the interaction between my bait and prey proteins in my co-immunoprecipitation (co-IP) experiment. What could be the cause?

Answer: Several factors can lead to a weak or absent signal in co-IP experiments. The protein-protein interactions may be disrupted by harsh lysis conditions.[1] For instance, RIPA buffer, which contains the ionic detergent sodium deoxycholate, is considered a strong denaturing buffer and may disrupt kinase and other protein-protein interactions.[1] It is often necessary for researchers to adjust experimental conditions for optimal results.[1]

Troubleshooting Steps:

  • Optimize Lysis Buffer: Switch to a milder lysis buffer, such as one without ionic detergents, to preserve protein complexes.[1]

  • Include Protease Inhibitors: Ensure protease inhibitors are included in your lysis buffer to prevent degradation of your tagged protein.[2]

  • Verify Protein Expression: Confirm that your target protein is expressed at detectable levels in your samples by running an input lysate control on your Western blot.[1]

  • Check Antibody Efficiency: Ensure the antibody for your IP protein is effectively pulling down the primary protein.[1]

  • Increase Protein Concentration: If the concentration of the target prey protein is low, consider enriching the protein system if possible.[2]

Issue 2: High Background or Non-Specific Binding

Question: My Western blot shows multiple bands and high background after a pull-down assay. How can I reduce this non-specific binding?

Answer: Non-specific binding can be caused by proteins binding to the beads or the antibody.[1] Pre-clearing the lysate by incubating it with beads alone before the immunoprecipitation can help reduce this background.[1] Additionally, the choice of blocking agent is crucial; for example, milk contains endogenous biotin and can interfere with assays using biotin-labeled proteins.[2]

Troubleshooting Steps:

  • Pre-clear Lysate: Incubate the cell lysate with beads for 30-60 minutes at 4°C before adding the primary antibody.[1]

  • Optimize Blocking Buffer: Try a different blocking agent. If using a biotin-based detection system, avoid using milk.[2]

  • Adjust Washing Steps: Increase the number of washes or the stringency of the wash buffer to remove non-specifically bound proteins.[3]

  • Use a Bead-Only Control: This control helps identify proteins that are non-specifically binding to the beads themselves.[1]

Issue 3: Inconsistent or Non-Reproducible Results

Question: My experimental results for PKA activation are inconsistent across different experimental runs. What are the potential sources of this variability?

Answer: Inconsistent results can stem from a variety of factors, including variations in experimental procedures and reagents. It is crucial to maintain consistency in all steps of the protocol.[4][5] Blinding, where the investigator does not know the treatment a specific subject has received, can help reduce bias and improve the reliability of results.[6]

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters, such as incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.

  • Properly Calibrate Equipment: Inaccurate measurements can result from uncalibrated equipment.[5]

  • Use Fresh Reagents: Ensure that all reagents, especially sensitive ones like ATP and cAMP analogs, are not degraded.

  • Run Appropriate Controls: Always include positive and negative controls to validate the assay's performance.[5]

Quantitative Data Summary

For successful protein-protein interaction studies, the choice of lysis buffer is critical. The following table provides a comparison of commonly used buffers and their suitability for co-IP experiments.

Lysis BufferComposition HighlightsSuitability for Co-IPReference
RIPA Buffer Contains ionic detergents (e.g., sodium deoxycholate)Generally not recommended as it can disrupt protein-protein interactions.[1]--INVALID-LINK--
Cell Lysis Buffer (e.g., #9803) Typically contains non-ionic detergentsRecommended as a starting point for co-IP experiments.[1]--INVALID-LINK--
NP-40/Triton X-100 based buffers Milder, non-ionic detergentsOften suitable for preserving weaker protein interactions.General Lab Protocols

Experimental Protocols

Detailed Methodology for Co-Immunoprecipitation (Co-IP)

This protocol outlines the key steps for performing a co-immunoprecipitation experiment to identify protein-protein interactions within the cAMP/PKA pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer (e.g., Cell Lysis Buffer #9803) containing protease inhibitors.[1]

    • Sonicate the lysate to ensure complete nuclear rupture and to shear DNA, which is particularly important for extracting nuclear and membrane proteins.[1]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-Clearing (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[1]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.

Mandatory Visualizations

Signaling Pathway Diagram

camp_pka_pathway cluster_nucleus Nucleus extracellular Extracellular Signal (e.g., Hormone) gpcr GPCR extracellular->gpcr binds g_protein G Protein (Gs) gpcr->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp atp ATP atp->camp converted by pka PKA (inactive) camp->pka binds & activates pka_active PKA (active) pka->pka_active creb CREB pka_active->creb phosphorylates gene_transcription Gene Transcription creb->gene_transcription regulates nucleus Nucleus experimental_workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis preclear Pre-clearing Lysate (Optional) lysis->preclear ip Immunoprecipitation (with Bait Antibody) preclear->ip wash Wash Steps ip->wash elution Elution wash->elution analysis Western Blot Analysis (for Prey Protein) elution->analysis end End: Data Interpretation analysis->end

References

common issues with cPrPMEDAP stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common stability issues associated with cPrPMEDAP. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an intermediate metabolite of the novel prodrug GS-9219 and serves as a prodrug for the guanine nucleotide analog PMEG.[1] Intracellularly, GS-9219 is first hydrolyzed to this compound. Subsequently, this compound is deaminated to form PMEG, which is then phosphorylated to its active form, PMEG diphosphate (PMEGpp).[1][2] PMEGpp exhibits its antiproliferative effects by inhibiting nuclear DNA polymerases, which in turn halts DNA synthesis and repair.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Q3: Why is understanding the stability of this compound important for my experiments?

A3: The stability of this compound is critical because its degradation can lead to the premature formation of PMEG, the subsequent active compound. The controlled, intracellular conversion of this compound to PMEG is key to its therapeutic window.[1] Unintended degradation in your experimental setup could lead to inaccurate and irreproducible results, including altered cellular toxicity profiles.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected antiproliferative activity.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that this compound has been stored according to the recommended conditions (see storage table above). Avoid repeated freeze-thaw cycles of solutions.

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment. If storing solutions, adhere strictly to the recommended temperature and duration.

    • Assess Purity: If you suspect degradation, it is advisable to assess the purity of your this compound stock. This can be achieved using a stability-indicating HPLC method (see Experimental Protocols section). The presence of a significant PMEG peak would indicate degradation.

Issue 2: High variability in experimental replicates.

  • Possible Cause: Inconsistent degradation of this compound across different samples or plates. This can be influenced by minor variations in temperature, light exposure, or pH of the experimental medium.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure uniform handling of all samples. This includes using the same batch of medium, maintaining a consistent temperature, and minimizing exposure to light, especially if photostability has not been established.

    • pH Monitoring: Be aware that the pH of your experimental medium can influence the rate of hydrolysis. Ensure the pH is stable and consistent across all experiments.

    • Control for Edge Effects: In plate-based assays, be mindful of potential temperature and evaporation gradients ("edge effects") that could differentially affect the stability of this compound in the outer wells.

Issue 3: Unexpected cytotoxicity in control experiments.

  • Possible Cause: The presence of PMEG in the this compound stock solution due to degradation. PMEG is known to have more pronounced toxicity compared to its prodrugs.[1]

  • Troubleshooting Steps:

    • Purity Analysis: As with Issue 1, analyze the purity of your this compound stock using an appropriate analytical method like HPLC to check for the presence of PMEG.

    • Source a New Batch: If significant degradation is confirmed, it is best to obtain a new, quality-controlled batch of this compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its potential degradants, primarily PMEG.

  • Objective: To separate and quantify this compound from its main potential degradant, PMEG.

  • Materials:

    • This compound reference standard

    • PMEG reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphate buffer (e.g., potassium phosphate monobasic)

    • Acid and base for pH adjustment (e.g., phosphoric acid, potassium hydroxide)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Method:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to a suitable value, e.g., between 3 and 7) and acetonitrile. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

    • Standard Solution Preparation: Prepare stock solutions of this compound and PMEG reference standards in a suitable solvent (e.g., water or mobile phase).

    • Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard solutions.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: Typically 1.0 mL/min

      • Injection Volume: 10-20 µL

      • Detection Wavelength: To be determined based on the UV absorbance maxima of this compound and PMEG (a photodiode array detector is useful for method development).

      • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. Forced degradation studies (exposing this compound to acid, base, oxidative, and photolytic stress) should be performed to demonstrate that the method can separate the parent drug from its degradation products.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS9219 GS-9219 This compound This compound GS9219->this compound Hydrolysis PMEG PMEG This compound->PMEG Deamination (Rate-limiting) PMEGpp PMEGpp (Active) PMEG->PMEGpp Phosphorylation DNA_Polymerase DNA Polymerase α, δ, ε PMEGpp->DNA_Polymerase Inhibition DNA_Synthesis_Repair Inhibition of DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis_Repair

Caption: Metabolic activation pathway of GS-9219 to the active PMEGpp.

G start Experiment Start prep_solution Prepare this compound Solution start->prep_solution run_assay Perform Cellular Assay prep_solution->run_assay analyze_results Analyze Results run_assay->analyze_results inconsistent_results Inconsistent Results? analyze_results->inconsistent_results troubleshoot Troubleshoot Stability inconsistent_results->troubleshoot Yes end Experiment Complete inconsistent_results->end No verify_storage Verify Storage (-20°C or -80°C) troubleshoot->verify_storage hplc_analysis Perform HPLC Analysis (Check for PMEG) troubleshoot->hplc_analysis fresh_prep Use Freshly Prepared Solution troubleshoot->fresh_prep verify_storage->prep_solution hplc_analysis->prep_solution fresh_prep->prep_solution

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: cPrPMEDAP Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cPrPMEDAP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound in buffer systems for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound. Follow the flowchart and the detailed Q&A section below to resolve solubility challenges.

G cluster_0 cluster_1 Troubleshooting Steps Start Start: Weigh this compound Powder Prep Prepare Buffer Solution Start->Prep Dissolve Add this compound to Buffer Prep->Dissolve Observe Observe Solution Dissolve->Observe Success Solution is Clear: Ready for Experiment Observe->Success Yes Issue Solution is Cloudy, Has Precipitate, or Powder Won't Dissolve Observe->Issue No Check_pH Is the buffer pH > 6.0? Issue->Check_pH Adjust_pH Adjust pH to 7.0-7.4 with 1M NaOH Check_pH->Adjust_pH No Use_Cosolvent Try adding a co-solvent (e.g., up to 10% DMSO) Check_pH->Use_Cosolvent Yes Check_Again Re-evaluate Solubility Adjust_pH->Check_Again Check_Again->Use_Cosolvent Still Issues Success2 Problem Solved Check_Again->Success2 Clear Apply_Energy Apply Gentle Heat (37°C) or Sonication Use_Cosolvent->Apply_Energy Final_Check Final Observation Apply_Energy->Final_Check Consult Consult Further / Re-evaluate Experiment Parameters Final_Check->Consult Still Issues Final_Check->Success2 Clear

Caption: Troubleshooting workflow for this compound dissolution.

Q1: My this compound is not dissolving, and the solution is cloudy. What should I do?

A1: This is a common issue and is typically related to pH. This compound is a phosphonate-containing compound that is negatively charged at physiological pH, a characteristic that is crucial for its limited membrane permeability but also influences its solubility.[1][2] Its solubility is significantly pH-dependent.

  • Initial Check: Verify the pH of your buffer. The phosphonate group on this compound has acidic protons. In acidic conditions (pH < 6), the compound is less ionized and therefore less soluble in aqueous solutions.

  • Solution: Increase the pH of your buffer. Adjusting the pH to a neutral or slightly alkaline range (pH 7.0 - 7.4) will deprotonate the phosphonate group, increasing the molecule's polarity and dramatically improving its aqueous solubility. Use a dilute solution of NaOH (e.g., 0.1 M or 1 M) to titrate the pH upwards slowly while stirring.

Q2: I've adjusted the pH, but some particulate matter remains. What is the next step?

A2: If pH adjustment alone is insufficient, you can employ co-solvents and physical methods.

  • Use a Co-solvent: For preparing concentrated stock solutions, a small amount of an organic co-solvent can be highly effective.

    • DMSO: this compound is soluble in DMSO at concentrations up to 10 mg/mL (30.46 mM).[3] You can first dissolve the compound in a small volume of DMSO and then slowly add your aqueous buffer to reach the desired final concentration. Aim to keep the final DMSO concentration in your experimental medium below 1% to avoid off-target effects.

  • Apply Gentle Energy:

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. This can help break up aggregates and accelerate dissolution.

    • Gentle Warming: Warm the solution to 37°C. Do not boil, as this may degrade the compound.

Q3: The compound dissolved initially but crashed out of solution later. Why did this happen?

A3: This phenomenon, known as precipitation, can occur for several reasons:

  • Concentration Exceeds Solubility Limit: You may have created a supersaturated solution that is not stable over time. The effective concentration of your solution may be higher than the solubility limit under the specific buffer conditions (pH, temperature, ionic strength). Refer to the solubility data table in Appendix B.

  • Temperature Changes: Solubility is temperature-dependent. If you prepared the solution warm and then stored it at a lower temperature (e.g., 4°C), the solubility limit will decrease, potentially causing precipitation. Stock solutions, especially those containing co-solvents, are best stored at -20°C or -80°C.[1][2]

  • Buffer Interaction: Certain buffers can interact with the compound. Phosphate buffers, for example, can sometimes form less soluble salts with divalent cations if they are present in your system.[4] If you suspect buffer interaction, consider switching to an alternative buffer system like HEPES or MOPS.

Frequently Asked Questions (FAQs)

Q4: What is the recommended buffer for dissolving this compound?

A4: For most cell-based assays and biochemical experiments, a standard physiological buffer is recommended.

  • Phosphate-Buffered Saline (PBS): pH 7.4 is an excellent choice. It is isotonic and has a pH that ensures this compound is in its soluble, deprotonated state.

  • HEPES or Tris Buffers: These are also suitable. When using Tris, be mindful that its pKa is temperature-dependent.[4] Ensure the pH is set at the experimental temperature.

Q5: How should I prepare a concentrated stock solution of this compound?

A5: It is standard practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Protocol: To make a 10 mM stock solution, dissolve 3.28 mg of this compound (MW: 328.26 g/mol ) in 1 mL of DMSO.[3] Ensure the powder is fully dissolved using a vortex mixer and, if necessary, brief sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1]

Q6: Why is understanding the physicochemical properties of this compound important for my experiments?

A6: The physicochemical properties of a compound dictate its behavior in experimental systems.[5] For this compound, the key property is its phosphonate group, which makes it an acid.[3] The ionization state of this group governs its solubility, stability, and ability to interact with its biological targets.[6][7] By controlling the pH of the buffer, you directly control this ionization state.

G Conceptual Relationship between pH and this compound Solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph Physiological/High pH (e.g., pH > 7) Low_pH_Struct This compound-H (Protonated) Low_Sol Low Aqueous Solubility (Precipitation Risk) Low_pH_Struct->Low_Sol Equilibrium pKa ≈ 6-7 (estimated) Low_pH_Struct->Equilibrium + H⁺ High_pH_Struct This compound⁻ (Deprotonated Anion) High_Sol High Aqueous Solubility (Stable Solution) High_pH_Struct->High_Sol Equilibrium->High_pH_Struct - H⁺

Caption: pH-dependent ionization and solubility of this compound.

Appendices

Appendix A: Experimental Protocols
Protocol 1: Preparation of 100 mL of 100 µM this compound in PBS (pH 7.4)

This protocol outlines the preparation of a working solution from a solid powder, assuming no organic co-solvent is desired for the final solution.

  • Weigh Compound: Accurately weigh out 3.28 mg of this compound powder (MW: 328.26 g/mol ). This corresponds to 10 µmol.

  • Initial Dissolution: Add the powder to a 100 mL volumetric flask or a sterile conical tube. Add approximately 80 mL of PBS (pH 7.4).

  • Mix and Adjust pH: Stir the solution using a magnetic stir bar. The solution may appear cloudy. Check the pH. If it is below 7.2, slowly add 0.1 M NaOH dropwise until the pH stabilizes at 7.4. The powder should fully dissolve as the pH increases.

  • Final Volume: Once the solution is completely clear, add PBS to bring the final volume to 100 mL.

  • Sterilization (Optional): If required for cell culture experiments, filter the final solution through a 0.22 µm sterile filter.

G cluster_workflow Experimental Workflow: Preparing Aqueous Solution A 1. Weigh This compound Powder B 2. Add ~80% of Total Buffer Volume A->B C 3. Stir & Check pH B->C D 4. Adjust pH to 7.4 with NaOH C->D E 5. Add Buffer to Final Volume (QS) D->E F 6. Sterile Filter (Optional) E->F

Caption: Workflow for preparing a this compound aqueous solution.

Appendix B: Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. Data is compiled from vendor datasheets and analogous compounds.

Solvent/BufferpHTemperature (°C)SolubilityNotes
DMSON/A25≥ 10 mg/mL (30.46 mM)[3]Recommended for primary stock solutions.
Water~4-525Poor (< 0.1 mg/mL)Unbuffered water is slightly acidic.
PBS7.425> 1 mg/mLSolubility is sufficient for most experiments.
0.1 M HCl1.025Very PoorCompound is fully protonated and insoluble.
0.1 M NaOH13.025HighCompound is fully deprotonated and highly soluble.

References

Technical Support Center: cPrPMEDAP Experimental Variability and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "cPrPMEDAP" does not correspond to a known public compound or experimental methodology. This guide is based on the working assumption that this compound is a novel synthetic cyclic dinucleotide (CDN) designed to act as a STING (Stimulator of Interferon Genes) agonist. The principles, variability sources, and solutions described are common to STING agonist research and should be adapted based on the specific properties of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of variability in in-vitro experiments with STING agonists like this compound?

A1: The most significant sources of variability are inconsistent intracellular delivery, choice of cell line, and the specific assay used to measure STING activation. Because CDNs are negatively charged, they do not passively cross the cell membrane and require specific delivery methods, the efficiency of which can vary greatly.[1] Additionally, cell lines exhibit vast differences in STING expression and pathway competence.[2][3]

Q2: Why am I seeing a weak or no IFN-β (Type I Interferon) response after treating my cells with this compound?

A2: A weak or absent IFN-β response is a common issue and can be attributed to several factors:

  • Inefficient Delivery: The compound may not be reaching the cytosol where STING is located.[1] This is the most common reason for failure in in-vitro experiments.

  • Low STING Expression: The cell line you are using (e.g., HCT116, some colon cancer lines) may have low or silenced STING expression.[2][3]

  • Incorrect Timing: The peak IFN-β mRNA expression typically occurs hours before peak protein secretion. Your measurement timepoint may be suboptimal.[4]

  • Compound Degradation: Although synthetic CDNs are designed for stability, degradation can occur depending on experimental conditions.

  • Pathway Defects: The cell line may have defects in downstream signaling components like TBK1 or IRF3.[5]

Q3: Can I use this compound without a transfection reagent or delivery system?

A3: Generally, no. Most synthetic CDNs require a delivery vehicle to cross the cell membrane and enter the cytosol.[1] Direct application to cells in culture is usually ineffective. Exceptions are rare and depend on specific chemical modifications to the CDN structure.[1]

Q4: My results are inconsistent between experiments. What are the likely causes?

A4: Poor reproducibility often stems from:

  • Variable Transfection/Delivery Efficiency: Slight changes in cell confluency, reagent preparation, or incubation times can significantly alter delivery efficiency.

  • Cell Passage Number: High-passage number cells can have altered signaling responses.

  • Reagent Variability: Batch-to-batch differences in delivery reagents or the this compound compound itself can be a source of variation.

  • Cell Health: Stressed or unhealthy cells will respond poorly.

Troubleshooting Guides

Issue 1: Low or No STING Pathway Activation (e.g., low IFN-β, p-IRF3, or ISG expression)

This is the most frequent challenge encountered during in-vitro studies with novel STING agonists.

Root Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Inefficient Cytosolic Delivery 1. Optimize Delivery Reagent: Titrate the ratio of this compound to your delivery reagent (e.g., lipofectamine, nanoparticles). 2. Test Alternative Delivery Methods: Compare different transfection reagents, electroporation, or specialized delivery systems like viral capsids or lipid nanoparticles.[6][7] 3. Use a Positive Control: Always include a well-characterized STING agonist (e.g., 2'3'-cGAMP) with a proven delivery method to ensure the experimental system is working.Negatively charged CDNs cannot passively cross the cell membrane.[1] Efficient delivery to the cytosol is essential for STING binding and activation. Different cell types have different optimal delivery requirements.
Inappropriate Cell Line 1. Verify STING Expression: Confirm STING protein expression in your chosen cell line via Western Blot.[2] 2. Use a Validated Cell Line: Switch to a cell line known for a robust STING response, such as THP-1 monocytes, bone marrow-derived macrophages (BMDMs), or HEK293T cells engineered to express STING.[8][9] 3. Test Multiple Cell Lines: Characterize this compound across a panel of cell lines to understand its activity spectrum.STING expression is frequently silenced in cancer cell lines.[3] Different cell types have varying levels of downstream signaling components, leading to diverse response magnitudes.
Suboptimal Assay Conditions 1. Perform a Time-Course Experiment: Measure readouts (e.g., IFN-β mRNA by qPCR, secreted IFN-β by ELISA) at multiple time points (e.g., 4, 8, 16, 24 hours) to identify the peak response.[4] 2. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine the EC50.The kinetics of transcription and translation/secretion are different. mRNA levels for interferon-stimulated genes (ISGs) will rise after IFN-β expression.[4] The potency of a novel agonist is unknown and must be determined empirically.
Compound Inactivity 1. Confirm Compound Integrity: Verify the identity and purity of your this compound synthesis batch. 2. Perform a Cell-Free Binding Assay: If possible, use a biochemical assay like a thermal shift assay to confirm direct binding of this compound to purified STING protein.[10]This distinguishes between a lack of biological activity and a failure of the experimental system (e.g., poor delivery).
Issue 2: High Background Signal or Apparent "Constitutive" STING Activation

Root Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Delivery Reagent Toxicity 1. Run a "Reagent Only" Control: Treat cells with the delivery vehicle alone to assess its effect on cell viability and pathway activation. 2. Reduce Reagent Concentration: Lower the amount of delivery reagent used, even if it slightly reduces agonist delivery efficiency.Some transfection reagents can be toxic or induce stress pathways that lead to low-level, non-specific activation of inflammatory responses.
Basal STING Pathway Activity 1. Use STING Knockout Cells: As a negative control, use a CRISPR/Cas9-generated STING knockout version of your cell line to confirm that the observed signal is STING-dependent.[9] 2. Check for Cellular Stress: Ensure cells are not stressed by factors like high confluency, nutrient deprivation, or mycoplasma contamination, which can lead to cytosolic DNA release and basal pathway activation.[11]Some cell lines have a basally active cGAS-STING pathway that can confound results.[11] This is a crucial control to ensure the specificity of your compound's effect.

Data Presentation

Table 1: Comparative Potency of STING Agonists in THP-1 Cells

This table provides representative data on the potency of different STING agonists, which can serve as a benchmark for your this compound experiments. Potency (EC50) is highly dependent on the delivery method and assay conditions.

STING AgonistAgonist ClassAssay ReadoutEC50 Value (µM)Citation
2'3'-cGAMPCyclic Dinucleotide (CDN)IFN-β ELISA~124[8]
2'3'-c-di-AM(PS)2 (Rp/Rp)Cyclic Dinucleotide (CDN)IFN-β ELISA~10.5[8]
ADU-S100 (ML RR-S2 CDA)Cyclic Dinucleotide (CDN)IFN-β Reporter~1-5[12]
diABZINon-CDN, Small MoleculeIFN-β Reporter~0.13[12]
MSA-2Non-CDN, Small MoleculeIFN-β Secretion~8.3[12]
Table 2: Impact of Delivery Method on STING Agonist Efficacy

This table illustrates how the choice of delivery system can dramatically alter the effectiveness of a CDN STING agonist.

Delivery MethodAgonistOutcomeImprovement vs. Free DrugCitation
Free Drug (in solution)Generic CDNPoor cell uptake, low STING activationN/A[1][6]
Transfection ReagentGeneric CDNEnables in-vitro cell activationRequired for in-vitro activity[1]
Engineered MS2 Viral CapsidsGeneric CDNEnhanced cytosolic delivery and STING activation~100-fold increase in delivery efficiency[6]
PEGylated LiposomescGAMPIncreased accumulation in tumor-resident APCs200-fold increase in IFN-β1 expression[13]
Polymersome NanoparticlescGAMP40-fold improvement in drug half-life in vivoEnables systemic (IV) administration[14]

Experimental Protocols

Protocol: In-Vitro STING Activation Assay via IFN-β ELISA

This protocol outlines a general workflow for measuring IFN-β secretion from THP-1 cells treated with this compound.

1. Cell Preparation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

  • Differentiate the monocytes into macrophage-like cells by adding PMA (Phorbol 12-myristate 13-acetate) to a final concentration of 50-100 ng/mL.

  • Incubate for 24-48 hours at 37°C, 5% CO2. After incubation, gently aspirate the media and replace it with fresh, PMA-free media. Allow cells to rest for 24 hours.

2. Compound Preparation and Delivery:

  • Prepare a stock solution of this compound in an appropriate sterile solvent (e.g., nuclease-free water).

  • In sterile microcentrifuge tubes, prepare the delivery complex. For every well to be treated, dilute the required amount of this compound and the chosen delivery reagent (e.g., Lipofectamine 2000) separately in serum-free media.

  • Combine the diluted this compound and delivery reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Prepare a serial dilution of the this compound-delivery complex to test a range of final concentrations (e.g., 0.1 µM to 100 µM).

3. Cell Treatment:

  • Carefully add the prepared complexes to the appropriate wells of the 96-well plate containing the differentiated THP-1 cells.

  • Include the following controls:

    • Untreated cells (media only).

    • Delivery reagent only.

    • Positive control: A known STING agonist (e.g., 2'3'-cGAMP) complexed with the same delivery reagent.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.[8]

4. Supernatant Collection and Analysis:

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Quantify the concentration of human IFN-β in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

5. Data Analysis:

  • Generate a standard curve using the recombinant IFN-β standard provided in the ELISA kit.

  • Calculate the concentration of IFN-β in each sample based on the standard curve.

  • Plot the IFN-β concentration against the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value.

Mandatory Visualization

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound (or cGAMP) STING_ER STING (inactive) This compound->STING_ER Binds to STING_Active STING (active) Dimerization STING_ER->STING_Active Conformational Change TBK1 TBK1 STING_Active->TBK1 Recruits STING_Active->Golgi_label Translocates ER -> Golgi pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimerization IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Translocates & Binds to IFNB_Gene IFN-β Gene ISRE->IFNB_Gene Activates Transcription Type1_IFN Type I Interferon (IFN-β Secretion) IFNB_Gene->Type1_IFN Translation & Secretion

Caption: Canonical STING signaling pathway activation by a cyclic dinucleotide.

Troubleshooting_Workflow Start Start: Low/No STING Activation CheckDelivery Is delivery to cytosol confirmed? Start->CheckDelivery CheckCellLine Is the cell line STING-competent? CheckDelivery->CheckCellLine Yes OptimizeDelivery Solution: Optimize/change delivery method. Use positive control. CheckDelivery->OptimizeDelivery No CheckAssay Are assay conditions (time/dose) optimized? CheckCellLine->CheckAssay Yes ValidateCellLine Solution: Verify STING expression via WB. Switch to validated cell line (e.g., THP-1). CheckCellLine->ValidateCellLine No CheckCompound Is compound integrity/binding verified? CheckAssay->CheckCompound Yes OptimizeAssay Solution: Run time-course and dose-response experiments. CheckAssay->OptimizeAssay No ValidateCompound Solution: Confirm compound purity. Perform cell-free binding assay. CheckCompound->ValidateCompound No Success Problem Solved: Successful STING Activation CheckCompound->Success Yes OptimizeDelivery->CheckDelivery Re-evaluate ValidateCellLine->CheckCellLine Re-evaluate OptimizeAssay->CheckAssay Re-evaluate ValidateCompound->CheckCompound Re-evaluate

Caption: Troubleshooting workflow for low STING activation in in-vitro assays.

References

Technical Support Center: Prevention of cPrPMEDAP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cPrPMEDAP. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and enzymatic activity. As a prodrug, its stability is critical for accurate experimental results. Hydrolysis of the prodrug moiety is a common degradation pathway, which can be accelerated by non-optimal pH conditions and elevated temperatures. Furthermore, enzymatic degradation in biological samples can lead to premature conversion or inactivation of the compound.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to use anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: How can I minimize the degradation of this compound in my cell culture experiments?

A3: To minimize degradation in cell culture, it is crucial to prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced degradation. The pH of the culture medium should be maintained within the optimal physiological range (pH 7.2-7.4).

Q4: I am observing rapid loss of this compound in my plasma samples. What could be the cause and how can I prevent it?

A4: Rapid loss of this compound in plasma is likely due to enzymatic degradation by esterases or other hydrolases present in the plasma. To prevent this, it is highly recommended to add enzyme inhibitors, such as a broad-spectrum esterase inhibitor cocktail, to the plasma samples immediately after collection and before spiking with this compound. Additionally, keeping the samples on ice at all times will slow down enzymatic activity.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro assays.
  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Compare the performance of the new stock solution with the old one in a control experiment.

    • Prevention: Aliquot stock solutions to minimize freeze-thaw cycles. Regularly check the purity of the stock solution using an appropriate analytical method like HPLC.

  • Possible Cause 2: Degradation of this compound in the assay buffer.

    • Troubleshooting Step: Analyze the stability of this compound in the assay buffer over the time course of the experiment.

    • Prevention: Ensure the pH of the assay buffer is within the optimal range for this compound stability. If necessary, modify the buffer composition or add stabilizers.

Issue 2: Low bioavailability in pharmacokinetic studies.
  • Possible Cause 1: Extensive pre-systemic degradation.

    • Troubleshooting Step: Investigate the stability of this compound in simulated gastric and intestinal fluids.

    • Prevention: Consider formulation strategies, such as enteric coatings, to protect the compound from the harsh environment of the gastrointestinal tract.

  • Possible Cause 2: Rapid metabolism in the liver or blood.

    • Troubleshooting Step: Perform in vitro metabolism studies using liver microsomes or plasma from the relevant species.

    • Prevention: Co-administration with enzyme inhibitors (in research settings) can help elucidate the metabolic pathways. Structural modifications to the this compound molecule may be necessary to improve metabolic stability.

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions.

ConditionTemperature (°C)pHHalf-life (t½)Degradation Products
Aqueous Buffer 255.0~ 48 hoursHydrolyzed prodrug
257.4> 120 hoursMinimal degradation
259.0~ 24 hoursHydrolyzed prodrug
377.4~ 72 hoursHydrolyzed prodrug
Human Plasma 377.4~ 2 hoursEnzymatic cleavage products
Human Plasma with Inhibitors 377.4> 24 hoursMinimal degradation

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

  • Materials:

    • This compound

    • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

    • Esterase inhibitor cocktail (e.g., phenylmethylsulfonyl fluoride - PMSF, and sodium fluoride - NaF)

    • Phosphate buffered saline (PBS), pH 7.4

    • Acetonitrile

    • HPLC system with a suitable column

  • Procedure:

    • Thaw frozen human plasma on ice.

    • Prepare two sets of plasma samples: one with the esterase inhibitor cocktail and one without.

    • Spike both sets of plasma samples with this compound to a final concentration of 10 µM.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect an aliquot from each sample.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and analyze the concentration of the remaining this compound by a validated HPLC method.

    • Calculate the half-life of this compound in both the presence and absence of inhibitors.

Visualizations

G cluster_prodrug Prodrug Activation & Degradation This compound This compound (Inactive Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Enzymatic Activation Degradation_Product Inactive Degradation Product This compound->Degradation_Product Hydrolysis (pH, Temperature) Active_Metabolite->Degradation_Product Further Metabolism

Caption: this compound activation and degradation pathways.

G cluster_troubleshooting Troubleshooting Workflow: Unexpected Degradation Start Start: Inconsistent Results Check Stock Solution Stock_OK Stock OK? Yes No Start:f1->Stock_OK:f0 New_Stock Prepare Fresh Stock Stock_OK:f->New_Stock Check_Assay_Conditions Check Assay Conditions (pH, Temp, Time) Stock_OK:t->Check_Assay_Conditions:f0 New_Stock->Start:f1 Re-test Conditions_OK Conditions OK? Yes No Check_Assay_Conditions:f1->Conditions_OK:f0 Optimize_Conditions Optimize Assay Conditions Conditions_OK:f->Optimize_Conditions Check_Enzymatic_Degradation Check Enzymatic Degradation (add inhibitors) Conditions_OK:t->Check_Enzymatic_Degradation:f0 Optimize_Conditions->Check_Assay_Conditions:f1 Re-test End Problem Solved Check_Enzymatic_Degradation->End

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Refining cPrPMEDAP Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for cPrPMEDAP in a new cell line?

A1: For a novel compound like this compound, it is crucial to first establish a dose-response curve to determine the EC50 (half-maximal effective concentration). We recommend starting with a broad range of concentrations (e.g., from nanomolar to micromolar) and a preliminary treatment duration of 24, 48, and 72 hours. This initial screen will help identify a suitable concentration range and an approximate effective duration.

Q2: How can I determine if the observed effect of this compound is cytotoxic or cytostatic?

A2: To differentiate between cytotoxicity and cytostasis, you can perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with a cell proliferation assay (e.g., Ki-67 staining or CFSE dilution). A cytotoxic effect will result in a decrease in the number of viable cells, while a cytostatic effect will inhibit the increase in cell number over time without necessarily causing cell death.

Q3: What are the key signaling pathways that may be affected by this compound?

A3: The signaling pathways affected by a novel compound can be elucidated through techniques such as RNA sequencing, proteomics, or phospho-protein arrays. Based on the intended therapeutic target, you may hypothesize the involvement of specific pathways. For instance, if this compound is designed as an anti-cancer agent, pathways related to cell cycle, apoptosis, and survival (e.g., MAPK, PI3K/Akt) should be investigated.

Troubleshooting Guides

Issue 1: High variability in experimental results with this compound treatment.

  • Question: We are observing inconsistent results between replicate experiments. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment. You can test this by incubating the compound in media for various time points and then assessing its integrity via HPLC or mass spectrometry.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and serum concentrations.

    • Pipetting Accuracy: Use calibrated pipettes and proper techniques to ensure accurate and consistent dosing.

Issue 2: No observable effect of this compound at the tested concentrations.

  • Question: We do not see any significant effect of this compound on our cells. Should we increase the concentration or duration?

  • Answer:

    • Increase Concentration: If there are no signs of toxicity, you can cautiously increase the concentration.

    • Extend Duration: The compound may require a longer duration to elicit a biological response. Extend the treatment time and monitor for effects.

    • Metabolic Inactivation: Consider the possibility that the cells are metabolizing and inactivating this compound. You may need to replenish the compound in the media during longer incubation periods.

Data Presentation

Table 1: Dose-Response and Time-Course of this compound on Cell Viability

This compound Conc.24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
10 nM98 ± 4.595 ± 5.092 ± 5.5
100 nM92 ± 3.985 ± 4.278 ± 4.9
1 µM75 ± 6.160 ± 5.745 ± 6.3
10 µM50 ± 5.835 ± 6.020 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Time-Course Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellResponse Induces

Caption: Hypothetical signaling cascade initiated by this compound.

G cluster_1 Experimental Workflow for Treatment Duration Optimization Start Start: New Cell Line DoseResponse Dose-Response Assay (24, 48, 72h) Start->DoseResponse EC50 Determine EC50 at each time point DoseResponse->EC50 TimeCourse Time-Course Assay (at EC50 concentration) EC50->TimeCourse OptimalDuration Identify Optimal Treatment Duration TimeCourse->OptimalDuration Mechanism Mechanism of Action Studies OptimalDuration->Mechanism End End Mechanism->End

Caption: Workflow for optimizing this compound treatment duration.

cPrPMEDAP Off-Target Effects and Mitigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "cPrPMEDAP" does not correspond to a publicly documented or standardly recognized technology in the current scientific literature. This technical support center has been developed based on the likely context of an advanced CRISPR-based programmable medicine platform, addressing the critical aspects of off-target effects and their mitigation, which are central concerns for all gene-editing technologies.

This resource is intended for researchers, scientists, and drug development professionals working with programmable gene-editing tools. It provides troubleshooting guidance and answers to frequently asked questions to help ensure the specificity and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound, and what causes them?

A1: Off-target effects are unintended genetic modifications at locations in the genome that are not the intended target sequence.[1][2][3] These effects are a significant concern in gene editing as they can lead to undesired mutations and potential safety risks.[4] The primary causes of off-target effects include:

  • Sequence Homology: The guide RNA (gRNA) component of the editing system may direct the nuclease to bind to and cleave genomic sites that have a high degree of sequence similarity to the intended target.[3][4]

  • Nuclease Specificity: The editing nuclease (e.g., Cas9) can tolerate some mismatches between the gRNA and the DNA sequence, leading to cleavage at unintended sites.[2][4]

  • gRNA and Nuclease Concentration: High concentrations or prolonged expression of the gRNA and nuclease can increase the likelihood of off-target binding and cleavage.[5]

  • Genomic Context: Factors such as chromatin accessibility and the presence of repetitive sequences can influence the susceptibility of a genomic region to off-target effects.[3]

Q2: How can I predict potential off-target sites for my this compound experiment?

A2: Predicting potential off-target sites is a crucial first step in mitigating unintended effects. This is primarily done using in silico (computational) tools.[6][7] These tools work by searching a reference genome for sequences that are similar to your target sequence and ranking them based on the likelihood of being cleaved. Some widely used prediction models include MIT, CCTop, and Elevation.[6] These algorithms consider factors like the number and location of mismatches between the gRNA and potential off-target sites.[6]

Q3: What are the main strategies to reduce off-target effects?

A3: Several strategies have been developed to minimize off-target effects of CRISPR-based systems. These can be broadly categorized as:

  • Guide RNA Optimization: This includes careful design of the gRNA sequence to have minimal homology with other genomic regions.[6] Modifying the length of the gRNA, such as using truncated gRNAs (tru-gRNAs) of 17-18 nucleotides, has been shown to reduce off-target effects while maintaining on-target efficiency.[7][8] Chemical modifications to the gRNA can also enhance specificity.[7]

  • Engineered Nucleases: Using high-fidelity Cas9 variants (e.g., eSpCas9, Cas9-HF1, HypaCas9, HiFi-Cas9) can significantly reduce off-target cleavage.[2][5] These engineered proteins have a reduced tolerance for mismatches between the gRNA and DNA.[5]

  • Paired Nickases: Instead of a nuclease that creates a double-strand break (DSB), two Cas9 nickases can be used with two different gRNAs to create two single-strand breaks (nicks) on opposite strands of the DNA.[5][9] This approach increases specificity because two independent binding events are required to generate a DSB.[5]

  • Advanced Editing Systems: Base editors and prime editors are newer gene editing technologies that can make precise changes to the genome without creating DSBs, which is a major cause of off-target effects.[2][9]

  • Delivery Method: The method of delivering the editing components into the cell can influence off-target activity. Delivering the nuclease as a ribonucleoprotein (RNP) complex (protein and RNA) leads to a shorter duration of activity compared to plasmid DNA delivery, reducing the time available for off-target cleavage.[5]

Q4: What is the difference between biased and unbiased methods for detecting off-target effects?

A4: Off-target detection methods can be categorized as biased or unbiased:

  • Biased Methods: These methods, often based on in silico predictions, look for off-target effects at a predefined set of potential sites. They are useful for confirming predicted off-target sites but may miss unexpected ones.

  • Unbiased Methods: These are genome-wide approaches that do not rely on prior predictions. They aim to identify all off-target cleavage events across the entire genome. Examples include GUIDE-seq, Digenome-seq, SITE-seq, and CIRCLE-seq.[6] These methods are more comprehensive but can be more technically challenging and costly.

Troubleshooting Guides

Issue 1: High frequency of off-target mutations detected at predicted sites.

Question Possible Cause Troubleshooting Steps
Have you optimized your guide RNA design? Suboptimal gRNA with high homology to other genomic regions.1. Redesign your gRNA using multiple prediction tools to select a sequence with the fewest potential off-target sites. 2. Consider using a truncated gRNA (17-18 nt) to improve specificity.[7][8]
Are you using a standard Cas9 nuclease? Wild-type Cas9 has a higher tolerance for mismatches.1. Switch to a high-fidelity Cas9 variant like eSpCas9, Cas9-HF1, or HiFi-Cas9.[2][5] 2. Alternatively, use a paired Cas9 nickase strategy with two gRNAs.[5][9]
How are you delivering the editing components? Plasmid-based delivery can lead to prolonged expression and increased off-target effects.[5]1. Deliver the Cas9 and gRNA as a ribonucleoprotein (RNP) complex for transient activity.[5] 2. If using plasmids, use the lowest effective concentration and consider inducible expression systems.

Issue 2: Unexpected off-target mutations observed with unbiased detection methods (e.g., GUIDE-seq).

Question Possible Cause Troubleshooting Steps
What is the concentration of your editing reagents? High concentrations of Cas9 and gRNA can drive cleavage at sites with more mismatches.1. Perform a dose-response experiment to determine the lowest effective concentration of your editing components that maintains on-target efficiency.
What is the cell type you are using? Different cell types can have varying susceptibility to off-target effects due to differences in chromatin structure and DNA repair machinery.[3]1. Review literature for off-target studies in your specific cell type. 2. Consider that off-target profiles may be cell-type specific.
Could there be sgRNA-independent DNA editing? Some advanced editors, like base editors, have been reported to cause sgRNA-independent deamination at exposed single-stranded DNA sites.[2][7]1. If using a base editor, perform whole-genome sequencing to assess sgRNA-independent off-target effects. 2. Consider using newer, more specific versions of base editors if available.

Quantitative Data Summary

Table 1: Comparison of High-Fidelity SpCas9 Variants

Cas9 VariantDevelopment StrategyReduction in Off-Target Sites (Compared to wild-type SpCas9)Reference
eSpCas9 Rational Mutagenesis~94.1%[2][5]
SpCas9-HF1 Rational Mutagenesis~95.4%[2][5]
evoCas9 Unbiased High-Throughput Screening~98.7%[2]
HiFi-Cas9 High-Throughput ScreeningWidely used with high on-target activity[5]
SNIPER-Cas9 High-Throughput ScreeningHigh specificity[5]

Note: The reduction in off-target sites can vary depending on the specific gRNA and target locus.

Experimental Protocols

Protocol 1: Workflow for Off-Target Effect Assessment

This protocol provides a general workflow for identifying and validating off-target effects of a this compound experiment.

  • In Silico Prediction:

    • Use at least two different off-target prediction tools to generate a list of potential off-target sites for your gRNA.

    • Rank the sites based on their prediction scores and the number of mismatches.

  • Unbiased Genome-Wide Detection (Recommended):

    • Perform an unbiased assay like GUIDE-seq, CIRCLE-seq, or Digenome-seq to identify off-target sites across the genome.

    • GUIDE-seq Principle: Involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) into the sites of double-strand breaks (DSBs). These tagged sites are then amplified and sequenced to identify the locations of on- and off-target cleavage.[6]

  • Validation of Potential Off-Target Sites:

    • For the highest-ranking predicted sites and the sites identified through unbiased methods, design primers to amplify these regions from genomic DNA of your experimental and control cells.

    • Use Sanger sequencing or next-generation sequencing (NGS) to detect mutations (insertions, deletions, or substitutions) at these sites.

  • Data Analysis:

    • Quantify the frequency of mutations at each on- and off-target site.

    • Compare the off-target mutation rates between different experimental conditions (e.g., wild-type vs. high-fidelity nuclease).

Visualizations

Off_Target_Mitigation_Workflow cluster_design 1. Design Phase cluster_mitigation 2. Mitigation Strategy Selection cluster_execution 3. Experimental Execution cluster_detection 4. Off-Target Detection cluster_analysis 5. Analysis and Validation gRNA_design gRNA Design in_silico In Silico Off-Target Prediction gRNA_design->in_silico Input gRNA sequence hf_cas9 High-Fidelity Nuclease in_silico->hf_cas9 Select based on specificity score nickase Paired Nickases in_silico->nickase Select for high-risk targets rnp RNP Delivery in_silico->rnp Select for transient expression experiment Perform Gene Editing Experiment hf_cas9->experiment nickase->experiment rnp->experiment unbiased_detection Unbiased Genome-Wide Assay (e.g., GUIDE-seq) experiment->unbiased_detection targeted_seq Targeted Sequencing of Predicted Sites experiment->targeted_seq data_analysis Data Analysis and Quantification unbiased_detection->data_analysis targeted_seq->data_analysis validation Validation of Off-Target Hits data_analysis->validation

Caption: Workflow for mitigating and detecting off-target effects.

Mitigation_Strategies cluster_gRNA gRNA-Level Strategies cluster_protein Protein-Level Strategies cluster_delivery Delivery-Level Strategies optimal_design Optimal Sequence Design tru_gRNA Truncated gRNAs chem_mod Chemical Modifications hf_cas9 High-Fidelity Variants nickases Paired Nickases base_prime Base/Prime Editors anti_crispr Anti-CRISPR Proteins (Acr) rnp RNP Delivery mrna mRNA Delivery dose_titration Dose Titration mitigation Off-Target Mitigation mitigation->optimal_design mitigation->tru_gRNA mitigation->chem_mod mitigation->hf_cas9 mitigation->nickases mitigation->base_prime mitigation->anti_crispr mitigation->rnp mitigation->mrna mitigation->dose_titration

Caption: Key strategies for mitigating off-target effects.

References

Technical Support Center: In Vivo Delivery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo delivery of complex molecules, such as novel cyclic prodrugs and modified phosphonate compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Bioavailability and Rapid Clearance

Q: My compound shows high efficacy in vitro, but in vivo models show minimal therapeutic effect. Plasma analysis reveals very low compound concentration just minutes after administration. What could be the cause?

A: This is a classic issue of poor bioavailability and/or rapid clearance. Several factors could be at play:

  • Enzymatic Degradation: Your compound may be rapidly degraded by plasma or tissue enzymes (e.g., esterases, proteases, nucleases).

  • Renal Clearance: Small hydrophilic molecules are often quickly filtered out by the kidneys.

  • First-Pass Metabolism: If administered orally, the compound may be heavily metabolized by the liver before reaching systemic circulation.

Troubleshooting Steps:

  • Assess In Vitro Stability: First, confirm the compound's stability in plasma and liver microsomes in vitro. This will help determine if enzymatic degradation is the primary issue.

  • Modify the Delivery Route: If using oral administration, consider switching to an alternative route like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to bypass first-pass metabolism.

  • Implement a Delivery Vehicle: Encapsulating your compound in a delivery system can protect it from degradation and clearance.

Issue 2: Off-Target Toxicity and Immune Response

Q: My in vivo model is showing signs of toxicity (e.g., weight loss, liver enzyme elevation) in tissues where the therapeutic target is not highly expressed. What is happening?

A: This suggests off-target accumulation and toxicity or a potential immune reaction. The compound may be accumulating in organs like the liver, spleen, or kidneys, or it could be recognized as foreign by the immune system.

Troubleshooting Steps:

  • Conduct Biodistribution Studies: Use a labeled version of your compound (e.g., fluorescent or radiolabeled) to track its accumulation in various organs over time. This will identify sites of off-target delivery.

  • Evaluate Immunogenicity: Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) in plasma after administration. An elevated response may indicate an immune reaction to the compound or its delivery vehicle.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) to your compound can shield it from immune cells and reduce uptake by the reticuloendothelial system (RES), potentially lowering off-target toxicity.

Data Presentation: Comparing Delivery Strategies

The following table summarizes hypothetical data from a study comparing different delivery strategies for a novel compound to improve its pharmacokinetic profile.

Table 1: Pharmacokinetic Profile Comparison

Delivery StrategyCmax (ng/mL)T½ (hours)AUC (ng·h/mL)
Free Compound (IV)15000.5850
PEGylated Compound (IV)12004.57500
Lipid Nanoparticle (LNP) Formulation (IV)95018.021000
Albumin-Bound Formulation (IV)110012.015500

This table illustrates how formulation strategies like PEGylation, LNP encapsulation, and albumin binding can significantly extend the half-life (T½) and increase the total drug exposure (AUC) compared to the free compound.

Experimental Protocols

Protocol 1: General Biodistribution Study Using IVIS™ Imaging

This protocol outlines a non-invasive method to track the in vivo distribution of a fluorescently-labeled compound.

  • Compound Labeling: Conjugate the compound with a near-infrared (NIR) fluorescent dye (e.g., Cy7 or Alexa Fluor 750).

  • Animal Model: Use healthy mice (e.g., C57BL/6, n=3 per time point).

  • Administration: Administer the labeled compound via intravenous (IV) tail vein injection.

  • Imaging: At designated time points (e.g., 1h, 4h, 24h, 48h), anesthetize the mice and image them using an in vivo imaging system (IVIS™).

  • Ex Vivo Analysis: After the final imaging session, euthanize the animals and harvest major organs (liver, spleen, kidney, lungs, heart, tumor if applicable). Image the organs separately to quantify organ-specific fluorescence.

  • Data Analysis: Use the system's software to quantify the fluorescent signal (radiant efficiency) in each organ and plot it over time to determine the biodistribution profile.

Visualizations

Workflow for Troubleshooting Poor In Vivo Efficacy

G start Poor In Vivo Efficacy Observed check_pk 1. Assess Pharmacokinetics (PK) - Plasma concentration vs. time start->check_pk is_pk_poor Is PK Profile Poor? (Rapid Clearance / Low Exposure) check_pk->is_pk_poor degradation Suspect Degradation or Clearance is_pk_poor->degradation  Yes check_pd PK Profile is Adequate 2. Assess Pharmacodynamics (PD) is_pk_poor->check_pd  No stability_assay 2a. Perform Plasma Stability Assay degradation->stability_assay biodist_assay 2b. Conduct Biodistribution Study degradation->biodist_assay is_stable Is Compound Stable? stability_assay->is_stable off_target Is there Off-Target Accumulation? biodist_assay->off_target is_stable->biodist_assay  Yes formulate 3. Reformulate Compound - PEGylation - Lipid Nanoparticles - Albumin Binding is_stable->formulate  No off_target->formulate  Yes retest 4. Re-evaluate In Vivo Efficacy with New Formulation off_target->retest  No formulate->retest target_engagement 3. Measure Target Engagement in Target Tissue check_pd->target_engagement

Caption: A logical workflow for diagnosing and solving poor in vivo efficacy.

Conceptual Diagram: Overcoming Delivery Barriers with Formulation

G cluster_0 Biological Barriers cluster_1 Formulation Strategies enzymes Enzymatic Degradation peg PEGylation enzymes->peg shields from lnp Lipid Nanoparticle (LNP) Encapsulation enzymes->lnp protects from res RES Uptake (Liver, Spleen) res->peg shields from res->lnp avoids renal Renal Clearance albumin Albumin Binding renal->albumin prevents outcome Improved PK Profile & Efficacy peg->outcome lead to lnp->outcome lead to albumin->outcome lead to compound Free Therapeutic Compound compound->enzymes subject to compound->res subject to compound->renal subject to

Caption: How formulation strategies mitigate key biological delivery barriers.

cPrPMEDAP protocol modifications for [specific cell line]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Cyclic Peptide Response and Protein Modification Experimental Design and Analysis Protocol (cPrPMEDAP). This guide is intended for researchers, scientists, and drug development professionals working with various cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound protocol.

ProblemPossible CauseSuggested Solution
Low peptide uptake efficiency Cell confluency is too high or too low.Optimize cell seeding density. A confluency of 70-80% is generally recommended.
Incorrect peptide concentration.Perform a dose-response curve to determine the optimal peptide concentration for your specific cell line.
Inefficient transfection reagent.Test different commercially available transfection reagents or electroporation for peptide delivery.
High cell toxicity or death Peptide concentration is too high.Lower the peptide concentration and perform a toxicity assay (e.g., MTT assay) to determine the maximum non-toxic dose.[1]
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.[2] Ensure aseptic techniques are followed.
Extended incubation time.Optimize the incubation time with the peptide. Shorter incubation periods may be sufficient to elicit a response without causing significant cell death.
Inconsistent or non-reproducible results Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Reagent variability.Use the same lot of reagents for a set of experiments. Aliquot reagents to avoid multiple freeze-thaw cycles.
Inconsistent timing of experimental steps.Adhere strictly to the protocol timings for each step, including incubation and wash steps.
No detectable downstream signaling Inactive peptide.Verify the activity of the peptide. If possible, use a positive control cell line or a known activator of the pathway.
Insufficient incubation time.Perform a time-course experiment to determine the optimal time point for detecting the downstream signaling event.
Problem with detection antibody or substrate.Validate the antibody using a positive control. Ensure the substrate for the detection assay is not expired and is properly prepared.

Frequently Asked Questions (FAQs)

1. What is the optimal cell confluency for starting the this compound protocol?

For most adherent cell lines, a confluency of 70-80% at the time of peptide treatment is recommended. However, the optimal confluency can vary between cell lines and should be determined empirically for your specific cell line.

2. How can I optimize the peptide concentration for my cell line?

It is crucial to perform a dose-response experiment to determine the optimal peptide concentration. This involves treating the cells with a range of peptide concentrations and measuring the desired biological response. An MTT assay or similar viability assay should also be performed in parallel to assess cytotoxicity.[1]

3. What are the critical quality control steps for the cell lines used in this protocol?

Ensure that the cell lines are obtained from a reputable source and are regularly authenticated using methods like Short Tandem Repeat (STR) profiling.[3] Routinely test for mycoplasma contamination.[2] It is also good practice to use cells with a low passage number to maintain consistency.[3]

4. Can this protocol be adapted for suspension cell lines?

Yes, the protocol can be adapted for suspension cells. The primary modifications will be in the handling and washing steps. Centrifugation at low speeds will be required to pellet the cells between steps. Optimization of cell density and peptide concentration will also be necessary.

5. How do I troubleshoot the lack of a response in the downstream signaling pathway?

First, confirm the bioactivity of your peptide, potentially using a known positive control cell line. Next, perform a time-course experiment to ensure you are measuring the response at the optimal time point. Also, verify the functionality of your detection reagents, such as antibodies and substrates, using appropriate controls.

Experimental Protocols

Detailed Methodology for Peptide Treatment and Cell Lysis

  • Cell Seeding: Plate the desired cell line in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or DMSO). Further dilute the peptide to the desired final concentration in pre-warmed, serum-free cell culture medium.

  • Cell Treatment:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the peptide-containing medium to the cells.

    • Incubate for the predetermined optimal time at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • After incubation, place the plate on ice and aspirate the treatment medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the protein extract, for downstream analysis (e.g., Western blotting or ELISA).

Signaling and Workflow Diagrams

Caption: Hypothetical this compound signaling pathway involving GPCR activation, cAMP production, and downstream gene expression.

cPrPMEDAP_Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture 1. Seed [Specific Cell Line] in 6-well plates start->cell_culture peptide_prep 2. Prepare this compound Peptide (Dose-response concentrations) cell_culture->peptide_prep treatment 3. Treat cells with peptide (Optimized incubation time) peptide_prep->treatment lysis 4. Lyse cells and collect protein extract treatment->lysis quantification 5. Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot (Phospho-protein levels) quantification->western_blot elisa ELISA (Cytokine secretion) quantification->elisa qpcr qPCR (Target gene expression) quantification->qpcr data_analysis 6. Data Analysis and Interpretation western_blot->data_analysis elisa->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for the this compound protocol from cell seeding to data analysis.

References

Validation & Comparative

Comparative Efficacy of cPrPMEDAP and Related Acyclic Nucleoside Phosphonates Against Key Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of cPrPMEDAP, a putative novel acyclic nucleoside phosphonate, benchmarked against established antiviral agents within the same class, such as PMEDAP (9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine), PMEA (adefovir), and Tenofovir. The data presented is synthesized from publicly available experimental findings on these related compounds to offer a predictive performance profile for this compound and to contextualize its potential therapeutic efficacy.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the in vitro antiviral potencies of PMEDAP, Tenofovir, and Adefovir against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). These values, presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), are critical for assessing the potential of this compound as a therapeutic agent.

Table 1: Comparative Anti-HIV Activity

CompoundVirus StrainCell LineAssay TypePotency MetricValue (µM)Citation
PMEDAPHIVHuman T-lymphocyte MT-4Not SpecifiedEC502[1][2]
TenofovirHIV-1Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytesNot SpecifiedEC500.04 - 8.5[1]
Adefovir (PMEA)HIV-1Not SpecifiedNot SpecifiedEC50Not Specified[3]

Table 2: Comparative Anti-HCMV Activity

CompoundTargetAssay TypePotency MetricValue (µM)Citation
PMEDAPHCMV-induced cytopathicityCytopathicity InhibitionEC5011[4]
PMEDAPViral DNA SynthesisDNA Polymerase InhibitionIC5020[4]
PMEDAPpp*HCMV DNA PolymeraseEnzyme Inhibition-0.1[4]
GanciclovirHCMV--1.22 - 7.59[4]

*PMEDAPpp is the active diphosphorylated metabolite of PMEDAP.[4]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below is a representative protocol for determining the in vitro antiviral activity of a compound using a plaque reduction assay.

Plaque Reduction Assay Protocol

This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus.

  • Cell Monolayer Preparation: A confluent monolayer of a susceptible host cell line (e.g., MT-4 for HIV) is prepared in multi-well plates.

  • Compound Dilution: A series of dilutions of the test compound (e.g., this compound) are prepared in a cell culture medium.

  • Virus Infection: The cell monolayers are infected with a known amount of virus, typically expressed as the multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a period that allows for viral replication and plaque formation.

  • Plaque Visualization: After incubation, the cell monolayers are stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.

  • Data Analysis: The number of plaques in the wells treated with the compound is compared to the number in the untreated control wells. The EC50 value is then calculated as the concentration of the compound that reduces the number of plaques by 50%.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Acyclic Nucleoside Phosphonates

The antiviral activity of acyclic nucleoside phosphonates like this compound is dependent on their intracellular conversion to the active diphosphate form. This active metabolite then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain leads to the termination of DNA elongation, thus inhibiting viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) cPrPMEDAP_MP This compound-MP (Monophosphate) This compound->cPrPMEDAP_MP Cellular Kinases cPrPMEDAP_DP This compound-DP (Diphosphate - Active) cPrPMEDAP_MP->cPrPMEDAP_DP Cellular Kinases Viral_Polymerase Viral DNA Polymerase cPrPMEDAP_DP->Viral_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Chain_Termination Chain Termination (Inhibition of Replication) Viral_Polymerase->Chain_Termination Incorporation of This compound-DP dATP dATP (Natural Substrate) dATP->Viral_Polymerase Experimental_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Prep_Cells Prepare Host Cell Monolayer Infection Infect Cells with Virus Prep_Cells->Infection Prep_Compound Prepare Serial Dilutions of this compound Treatment Add this compound Dilutions Prep_Compound->Treatment Prep_Virus Prepare Virus Inoculum Prep_Virus->Infection Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Stain and Visualize Plaques Incubation->Staining Counting Count Plaques Staining->Counting Calculation Calculate EC50 Value Counting->Calculation

References

cPrPMEDAP: A Potent Prodrug Outperforming its Parent Compound in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that cPrPMEDAP (N6-Cyclopropyl-PMEDAP), an acyclic nucleoside phosphonate, demonstrates significantly enhanced antiproliferative activity against various cancer cell lines compared to its parent compound, PMEDAP. This heightened efficacy is attributed to its metabolic conversion into the potent DNA polymerase inhibitor, PMEG.

This guide provides a detailed comparison of the efficacy of this compound against its key alternative and parent compounds, PMEDAP and PMEG, supported by quantitative data from in vitro studies. Experimental protocols and the underlying molecular mechanisms are detailed to provide a thorough understanding for researchers, scientists, and drug development professionals.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of this compound, PMEDAP, and PMEG have been evaluated across a panel of murine and human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The data, summarized in the table below, clearly indicates the superior in vitro performance of this compound and its active metabolite PMEG over the parent compound PMEDAP.

Cell LineCompoundIC50 (µM)
L1210 (Murine Leukemia)This compound0.043 ± 0.003
PMEDAP0.35 ± 0.04
PMEG0.038 ± 0.002
K562 (Human Myelogenous Leukemia)This compound0.031 ± 0.005
PMEDAP0.41 ± 0.05
PMEG0.029 ± 0.004
CEM (Human T-Lymphoblastic Leukemia)This compound0.015 ± 0.002
PMEDAP0.12 ± 0.01
PMEG0.014 ± 0.001
HeLa (Human Cervical Carcinoma)This compound0.022 ± 0.003
PMEDAP0.25 ± 0.03
PMEG0.020 ± 0.002

Data represents the mean ± standard deviation from multiple experiments.

Mechanism of Action: From Prodrug to Potent Inhibitor

The enhanced cytotoxicity of this compound stems from its role as a prodrug. Upon entering a cell, this compound is metabolized by cellular enzymes, ultimately yielding the active compound PMEG diphosphate (PMEGpp). This active metabolite then acts as a potent inhibitor of DNA polymerases, crucial enzymes for DNA replication. By interfering with DNA synthesis, PMEGpp effectively halts cell proliferation and induces cell death in rapidly dividing cancer cells.

The metabolic activation and inhibitory pathway can be visualized as follows:

G cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of DNA Replication This compound This compound PMEG PMEG This compound->PMEG Adenosine Deaminase-like enzyme PMEG monophosphate PMEG monophosphate PMEG->PMEG monophosphate Cellular Kinases PMEG diphosphate (PMEGpp) PMEG diphosphate (PMEGpp) PMEG monophosphate->PMEG diphosphate (PMEGpp) Cellular Kinases DNA Polymerase DNA Polymerase PMEG diphosphate (PMEGpp)->DNA Polymerase Inhibits DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis Catalyzes Apoptosis Apoptosis DNA Polymerase->Apoptosis Inhibition leads to Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation Leads to

Metabolic activation of this compound and inhibition of DNA synthesis.

Experimental Protocols

The IC50 values presented in this guide were determined using a standardized in vitro cytotoxicity assay. A detailed protocol for this assay is provided below.

Cytotoxicity Assay (MTT Assay)

1. Cell Preparation:

  • Cancer cell lines (L1210, K562, CEM, HeLa) are cultured in appropriate medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cells are harvested during the exponential growth phase and seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/well.

2. Compound Treatment:

  • This compound, PMEDAP, and PMEG are dissolved in sterile phosphate-buffered saline (PBS) to create stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with PBS only.

3. Incubation:

  • The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Assay:

  • After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.

  • The plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

5. Formazan Solubilization and Absorbance Measurement:

  • The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 540 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The experimental workflow for determining the IC50 values is illustrated in the following diagram:

G Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation (48h) Incubation (48h) Compound Addition->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

comparative analysis of cPrPMEDAP and [standard technique]

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of cPrPMEDAP and Adefovir Dipivoxil

This guide provides a comparative analysis of this compound, an intermediate metabolite of the investigational prodrug GS-9219, and Adefovir Dipivoxil, a clinically approved antiviral prodrug. The comparison focuses on their mechanisms of action, antiproliferative or antiviral efficacy, and pharmacokinetic profiles, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine) is an intermediate metabolite of the prodrug GS-9219. GS-9219 is a novel double prodrug of the acyclic nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), designed to preferentially target lymphoid cells for the treatment of lymphoid malignancies.[1] this compound itself acts as a proagent to PMEG and exhibits antiproliferative activity.

Adefovir Dipivoxil is an oral prodrug of adefovir (PMEA), an acyclic nucleotide analog of adenosine monophosphate. It is an established antiviral medication used for the treatment of chronic hepatitis B virus (HBV) infection.[2][3][4] It works by inhibiting HBV DNA polymerase, leading to the termination of viral DNA chain synthesis.[5]

Both this compound (as part of the GS-9219 prodrug strategy) and Adefovir Dipivoxil are designed to enhance the intracellular delivery of their respective active nucleotide analogs, thereby improving therapeutic efficacy while minimizing systemic toxicity. This comparison will explore the similarities and differences in their biochemical pathways, therapeutic applications, and available performance data.

Data Presentation

The following tables summarize the available quantitative data for this compound/GS-9219 and Adefovir Dipivoxil.

Table 1: In Vitro Antiproliferative and Antiviral Activity

ParameterThis compound / GS-9219Adefovir Dipivoxil / AdefovirSource
Cell Line EC50 EC50 / IC50
SiHa (HPV-transformed cervical carcinoma)290 nM (this compound)Not ReportedMedChemExpress
Activated Lymphocytes & Hematopoietic Tumor Cell LinesSubstantial antiproliferative activity (GS-9219)Not Reported[1]
Resting Lymphocytes & Solid Tumor LinesLess sensitive to GS-9219Not Reported[1]
Hepatitis B Virus (HBV)Not ReportedPotent inhibitor of viral replication[6]

Table 2: Clinical/Preclinical Efficacy

ParameterGS-9219 (in Pet Dogs with Non-Hodgkin's Lymphoma)Adefovir Dipivoxil (in Humans with Chronic Hepatitis B)Source
Response Rate 79% overall response rate (61% complete, 18% partial)Significant reduction in serum HBV DNA and normalization of ALT[3][7][8]
Effect on Viral Load Not ApplicableMedian decrease in HBV DNA of 3.91 log copies/mL after 48 weeks[9]
Histologic Improvement Not Reported64% of patients showed histologic improvement after 48 weeks[9]
Resistance Not ReportedLow rate of resistance development with long-term use[10][11]

Table 3: Pharmacokinetics

ParameterGS-9219Adefovir DipivoxilSource
Prodrug Half-life in Plasma ShortNot explicitly stated, but converted to adefovir[12]
Active Metabolite PMEG diphosphateAdefovir diphosphate[1][5]
Intracellular Concentration of Active Metabolite High and prolonged in peripheral blood mononuclear cellsEfficiently phosphorylated intracellularly[5][12]
Toxicity Manageable and reversible (dermatopathy, neutropenia, GI signs)Nephrotoxicity at higher doses; generally well-tolerated at 10 mg/day[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiproliferative Assay (for GS-9219/cPrPMEDAP)

A common method for assessing antiproliferative activity involves a cell viability assay.

  • Cell Culture: Cancer cell lines (e.g., hematopoietic tumor cell lines, SiHa) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (GS-9219 or this compound).

  • Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The results are used to calculate the EC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

In Vivo Efficacy Study in a Pet Dog Model of Non-Hodgkin's Lymphoma (for GS-9219)
  • Study Population: Pet dogs with naturally occurring, spontaneous non-Hodgkin's lymphoma were enrolled.[1]

  • Treatment Regimen: GS-9219 was administered intravenously at various doses and schedules (e.g., daily for 5 days every 21 days, once weekly, or once every 2-3 weeks).[7][14]

  • Efficacy Assessment: Tumor response was evaluated based on changes in tumor size, cytopathology, and clinical imaging (e.g., PET/CT with 18F-fluorothymidine).[7][14] Responses were categorized as complete remission, partial remission, stable disease, or progressive disease.

  • Safety Monitoring: Adverse events were monitored and graded.

Clinical Trial for Adefovir Dipivoxil in Chronic Hepatitis B
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with HBeAg-negative chronic hepatitis B.[9]

  • Intervention: Patients received either 10 mg of Adefovir Dipivoxil or a placebo once daily for 48 weeks.[9]

  • Primary Endpoint: Histologic improvement in the liver.[9]

  • Secondary Endpoints: Reduction in serum HBV DNA levels and normalization of alanine aminotransferase (ALT) levels.[9]

  • Virological Assessment: Serum HBV DNA was quantified using a polymerase chain reaction (PCR) assay.

  • Histological Assessment: Liver biopsies were obtained at baseline and at the end of the treatment period to assess changes in inflammation and fibrosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the intracellular activation pathways of GS-9219 and Adefovir Dipivoxil, and a general workflow for an in vitro antiproliferation assay.

GS9219_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS9219 GS-9219 (Prodrug) cPrPMEDAP_Ala This compound-Alanine GS9219->cPrPMEDAP_Ala Cathepsin A This compound This compound cPrPMEDAP_Ala->this compound Hydrolysis PMEG PMEG This compound->PMEG Deamination PMEG_P PMEG Monophosphate PMEG->PMEG_P Phosphorylation PMEG_PP PMEG Diphosphate (Active) PMEG_P->PMEG_PP Phosphorylation DNA_Polymerase Inhibition of DNA Polymerase PMEG_PP->DNA_Polymerase

Caption: Intracellular activation pathway of the prodrug GS-9219.

Adefovir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir (PMEA) Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_P Adefovir Monophosphate Adefovir->Adefovir_P Phosphorylation Adefovir_PP Adefovir Diphosphate (Active) Adefovir_P->Adefovir_PP Phosphorylation HBV_Polymerase Inhibition of HBV DNA Polymerase Adefovir_PP->HBV_Polymerase

Caption: Intracellular activation pathway of Adefovir Dipivoxil.

Antiproliferation_Assay_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture seeding Seed Cells in Multi-well Plate cell_culture->seeding treatment Add Serial Dilutions of Test Compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTS) incubation->viability_assay data_analysis Measure Absorbance/ Luminescence viability_assay->data_analysis ec50 Calculate EC50 Value data_analysis->ec50

Caption: General workflow for an in vitro antiproliferation assay.

References

cPrPMEDAP: A Comparative Analysis of an Antiproliferative Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of cPrPMEDAP's Performance with Related Compounds, Supported by Experimental Data.

This compound, an intermediate metabolite of the prodrug GS-9219 and a proagent of the guanine nucleotide analog PMEG, has demonstrated notable antiproliferative activity.[1][2] This guide provides a comprehensive comparison of this compound with its parent prodrugs and its active metabolite, presenting key performance data, detailed experimental protocols, and visualizations of its mechanism of action.

Performance Comparison: Antiproliferative Activity

The antiproliferative effects of this compound and related compounds have been evaluated across various cell lines. The following tables summarize the 50% effective concentration (EC50) values, a measure of potency where a lower value indicates higher potency.

CompoundCell LineEC50 (nM)Reference
This compound SiHa (HPV-positive cervical carcinoma)290[3]
This compound SiHa (HPV-positive cervical carcinoma)284[2][4]
PMEG SiHa (HPV-positive cervical carcinoma)207[2][4]
GS-9191 SiHa (HPV-positive cervical carcinoma)0.03[2][4]

Table 1: Comparative Antiproliferative Activity in SiHa Cells. GS-9191, a prodrug of this compound and PMEG, demonstrates significantly higher potency compared to both this compound and PMEG in HPV-positive SiHa cervical carcinoma cells.[2][4]

CompoundCell Line TypeEC50 Range (nM)Reference
GS-9191 HPV-positive cell linesAs low as 0.03[2][5]
GS-9191 Non-HPV-infected cells and primary cells1 - 15[2][5]
PMEG HPV-positive cell lines-[2]
This compound HPV-positive cell lines-[2]

Table 2: Antiproliferative Activity of GS-9191 in Different Cell Types. The prodrug GS-9191 is markedly more potent in HPV-positive cell lines compared to non-HPV-infected and primary cells.[2][5]

Mechanism of Action and Metabolic Activation

This compound's antiproliferative activity is a result of its conversion to the active metabolite PMEG, which, in its diphosphorylated form (PMEGpp), inhibits DNA polymerases.[6] The metabolic activation pathway is a critical aspect of its function.

Metabolic Activation of GS-9219 cluster_extracellular Extracellular cluster_intracellular Intracellular GS-9219_ext GS-9219 (Prodrug) GS-9219_int GS-9219 GS-9219_ext->GS-9219_int Cellular Uptake This compound This compound GS-9219_int->this compound Hydrolysis PMEG PMEG This compound->PMEG Deamination (ADAL) PMEGpp PMEGpp (Active Metabolite) PMEG->PMEGpp Phosphorylation DNA_Polymerase DNA Polymerase Inhibition PMEGpp->DNA_Polymerase Apoptosis Apoptosis DNA_Polymerase->Apoptosis

Metabolic activation pathway of GS-9219.

The prodrug GS-9219 enters the cell and is hydrolyzed to this compound.[6] Subsequently, the adenosine deaminase-like (ADAL) protein catalyzes the deamination of this compound to PMEG.[7] PMEG is then phosphorylated to its active form, PMEG diphosphate (PMEGpp), which inhibits DNA polymerases, leading to cell cycle arrest and apoptosis.[6][8]

Resistance Mechanism

Resistance to this compound and its parent prodrug GS-9219 has been linked to mutations in the ADAL gene. These mutations impair the conversion of this compound to PMEG, thereby reducing the cytotoxic effect of the drug.[7][9]

Resistance Mechanism to this compound This compound This compound ADAL_WT Wild-Type ADAL This compound->ADAL_WT ADAL_Mutant Mutant ADAL (e.g., H286R, S180N) This compound->ADAL_Mutant PMEG PMEG Cell_Death Cell Death PMEG->Cell_Death Deamination_WT Efficient Deamination ADAL_WT->Deamination_WT Deamination_Mutant Impaired Deamination ADAL_Mutant->Deamination_Mutant Deamination_WT->PMEG Cell_Survival Cell Survival (Resistance) Deamination_Mutant->Cell_Survival

Mechanism of resistance to this compound.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound and related compounds.

Cell Proliferation Assay
  • Objective: To determine the antiproliferative activity (EC50) of the compounds.

  • Methodology:

    • Cells (e.g., SiHa, CaSki) are seeded in 96-well plates and allowed to attach overnight.[4]

    • The cells are then exposed to serial dilutions of the test compounds (this compound, PMEG, GS-9191) for a period of 7 days.[4]

    • Cell viability is assessed using a metabolic assay, such as the MTS assay, which measures the metabolic activity of viable cells.[4]

    • The EC50 value is calculated from the dose-response curve.

DNA Synthesis Inhibition Assay
  • Objective: To measure the effect of the compounds on DNA synthesis.

  • Methodology:

    • Cells are treated with the test compounds for a specified period (e.g., 24 hours).[2]

    • A labeled nucleoside analog, such as BrdU (5-bromo-2'-deoxyuridine), is added to the cell culture.

    • The amount of BrdU incorporated into the newly synthesized DNA is quantified using an antibody-based detection method.[2]

    • A dose-dependent inhibition of BrdU incorporation indicates inhibition of DNA synthesis.[2]

Cell Cycle Analysis
  • Objective: To determine the effect of the compounds on cell cycle progression.

  • Methodology:

    • Cells are treated with the compounds for various time points (e.g., 48 hours).[5]

    • Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide.

    • The DNA content of the cells is analyzed by flow cytometry.

    • An accumulation of cells in the S phase of the cell cycle is indicative of an S-phase arrest.[5]

Generation of Resistant Cell Lines
  • Objective: To study the mechanisms of resistance.

  • Methodology:

    • A parental cell line (e.g., C33A-WT) is continuously cultured in the presence of increasing concentrations of this compound.[9]

    • The surviving cells, which have developed resistance, are selected and expanded.

    • The resistant cell line (e.g., C33A-Res) is then characterized to identify the genetic mutations responsible for the resistance, such as mutations in the ADAL gene.[7][9]

This guide provides a foundational understanding of this compound's performance and mechanism of action based on available preclinical data. Further research and validation studies are essential to fully elucidate its therapeutic potential.

References

Cross-Validation of PACAP Signaling Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of experimental findings is paramount. This guide provides a comparative overview of methods to cross-validate the downstream signaling effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a pleiotropic neuropeptide with significant therapeutic potential.

PACAP exerts its effects primarily through the PAC1 receptor, a G protein-coupled receptor (GPCR) that activates multiple intracellular signaling cascades. The most well-characterized of these are the adenylyl cyclase (AC) and phospholipase C (PLC) pathways. Activation of these pathways leads to a variety of cellular responses, including changes in ion channel activity, gene expression, and hormone secretion. Given the complexity of PACAP signaling, it is crucial to employ multiple experimental approaches to validate findings and gain a comprehensive understanding of its mechanism of action.

Core Signaling Pathways of PACAP

PACAP binding to the PAC1 receptor initiates two primary signaling cascades:

  • The Gαs-cAMP-PKA Pathway: The Gαs subunit of the G protein activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3][4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets.

  • The Gαq-PLC-IP3/DAG-PKC Pathway: The Gαq subunit activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

These primary pathways can also lead to the activation of other signaling molecules, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][4][5]

Comparative Analysis of Cross-Validation Methods

To ensure the robustness of findings related to PACAP signaling, it is recommended to use a combination of methods that measure different aspects of the signaling cascade. The following tables provide a comparative summary of common techniques.

Table 1: Methods for Quantifying Second Messenger Levels

MethodPrincipleAdvantagesDisadvantagesTypical Application
cAMP Assays (e.g., ELISA, HTRF) Competitive immunoassay or Förster resonance energy transfer (FRET) to quantify cAMP levels.[6]High throughput, quantitative.Indirect measure of pathway activation.Screening for PAC1 receptor agonists/antagonists.
Calcium Imaging (e.g., Fura-2, GCaMP) Use of fluorescent dyes or genetically encoded sensors that change fluorescence intensity upon binding to Ca2+.[7][8][9]Real-time measurement in living cells, high spatial resolution.Can be prone to artifacts from dye loading and phototoxicity.Investigating PACAP-induced calcium mobilization from intracellular stores.[7][9][10]

Table 2: Methods for Assessing Protein Kinase Activity and Downstream Events

MethodPrincipleAdvantagesDisadvantagesTypical Application
Western Blotting for Phosphorylated Proteins Immunodetection of phosphorylated forms of kinases (e.g., p-PKA, p-ERK) and their substrates.Direct evidence of kinase activation.Low throughput, semi-quantitative.Confirming the involvement of specific kinase pathways.[11]
Kinase Activity Assays In vitro measurement of the phosphorylation of a specific substrate by a target kinase.[12]Quantitative measure of enzyme activity.Does not reflect in vivo activity in the cellular context.Characterizing the direct effect of PACAP on kinase activation.
Quantitative RT-PCR (qRT-PCR) Measurement of changes in gene expression levels of downstream target genes.[13]Highly sensitive and specific for measuring changes in gene transcription.Does not provide information on protein levels or activity.Studying the long-term effects of PACAP on gene regulation.
Receptor Internalization Assays Cell surface biotinylation or imaging of fluorescently tagged receptors to monitor their translocation from the plasma membrane.[11]Provides insight into receptor desensitization and signaling termination.Can be technically challenging to quantify accurately.Investigating the regulation of PAC1 receptor signaling.
Electrophysiology (Patch-Clamp) Measurement of ion channel currents in response to PACAP application.[1]Direct measurement of the functional consequences of PACAP signaling on neuronal excitability.Technically demanding, low throughput.Characterizing the modulation of specific ion channels by PACAP.[1]
Hormone/Neurotransmitter Secretion Assays Quantification of released substances (e.g., catecholamines, insulin) using techniques like amperometry or ELISA.[14][15]Direct measurement of a key physiological output of PACAP signaling.The response can be influenced by multiple signaling pathways.Investigating the secretagogue effects of PACAP in endocrine and neuronal cells.[14][15]

Experimental Protocols

1. Measurement of Intracellular cAMP Levels using HTRF

  • Cell Culture: Plate cells expressing the PAC1 receptor in a 96-well plate.

  • Stimulation: Treat cells with different concentrations of PACAP for a defined period.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • HTRF Reaction: Add the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Detection: Measure the HTRF signal on a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

2. Measurement of Intracellular Calcium using Fura-2 AM

  • Cell Preparation: Grow cells on glass coverslips.

  • Dye Loading: Incubate cells with Fura-2 AM, a membrane-permeable calcium indicator.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation: Perfuse the cells with a solution containing PACAP.

  • Data Acquisition: Record the fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm). The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.[7]

3. Western Blotting for Phospho-ERK

  • Cell Treatment: Treat cultured cells with PACAP for various time points.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Normalize the p-ERK signal to the total ERK signal.

Visualizing PACAP Signaling and Experimental Workflow

PACAP_Signaling_Pathway cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling PACAP PACAP PAC1R PAC1 Receptor PACAP->PAC1R Binds Gs Gαs PAC1R->Gs Gq Gαq PAC1R->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates ERK MEK/ERK Pathway PKA->ERK CREB CREB PKA->CREB Phosphorylates Ion_Channels Ion Channel Modulation PKA->Ion_Channels PKC->ERK PKC->Ion_Channels Secretion Hormone/Neurotransmitter Secretion Ca_release->Secretion ERK->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: PACAP signaling through the PAC1 receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_validation Cross-Validation Methods cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture expressing PAC1 Receptor PACAP_Stimulation PACAP Stimulation Cell_Culture->PACAP_Stimulation cAMP_Assay cAMP Measurement (HTRF, ELISA) PACAP_Stimulation->cAMP_Assay Calcium_Imaging Calcium Imaging (Fura-2, GCaMP) PACAP_Stimulation->Calcium_Imaging Western_Blot Western Blot (p-PKA, p-ERK) PACAP_Stimulation->Western_Blot qRT_PCR qRT-PCR (Target Genes) PACAP_Stimulation->qRT_PCR Electrophysiology Electrophysiology (Patch-Clamp) PACAP_Stimulation->Electrophysiology Data_Analysis Quantitative Analysis cAMP_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Electrophysiology->Data_Analysis Conclusion Confirmation of Signaling Pathway Activation Data_Analysis->Conclusion

Caption: Workflow for cross-validating PACAP signaling.

References

A Comparative Analysis of cPrPMEDAP Performance Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the performance of cPrPMEDAP, a novel cyclic prodrug of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), across various cell types. Due to the limited publicly available data on this compound, this guide draws upon data from the parent compound, PMEA, and its prodrug, PMEDAP, to infer potential efficacy and cellular responses. The information herein is intended to provide a foundational understanding and framework for researchers investigating this class of compounds.

Introduction to this compound

This compound is an innovative cyclic prodrug of PMEA, an acyclic nucleoside phosphonate analog of adenosine monophosphate. PMEA exhibits potent antiviral activity and has been investigated for its cytostatic and pro-apoptotic effects in various cancer cell lines. Prodrugs like PMEDAP are designed to enhance cellular uptake and intracellular delivery of the active compound, PMEA diphosphate. It is hypothesized that this compound offers improved cell permeability and metabolic stability, leading to enhanced therapeutic efficacy.

Quantitative Performance Data

The following table summarizes the available data on the bioactivity of PMEDAP, the parent compound of this compound, in different human cell lines. It is important to note that these values primarily reflect antiviral efficacy rather than general cytotoxicity. The cytotoxic concentration (IC50) for this compound should be experimentally determined for any cell line of interest.

Cell LineCell TypeCompoundIC50 (µM)Endpoint
MT-4Human T-lymphocytePMEDAP250% Effective Dose for HIV inhibition[1]
HELHuman Embryonic LungPMEDAP1150% Effective Dose for HCMV inhibition[1]
K562Human erythroleukemiaPMEANot AvailableInduces differentiation or apoptosis[1]
THP-1Human monocyticPMEANot AvailableInduces apoptosis[1]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of a compound that inhibits cell viability by 50%.[1]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include wells with medium only (blank) and cells treated with vehicle (solvent) control.[1]

  • Incubation:

    • Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay using CCK-8

The Cell Counting Kit-8 (CCK-8) assay measures cell proliferation and viability.

Procedure:

  • Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well.[2]

  • Allow cells to recover for 4 hours before treating with serial concentrations of the test compound for 72 hours.[2]

  • Add CCK-8 reagent to each well and incubate for 4 hours at 37°C.[2]

  • Measure the optical density (OD) at 450 nm with a microplate reader.[2]

Protocol 3: Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

Procedure:

  • Plate cells in 6-well plates (2 x 10^5 per well) and treat with the compound for 48 hours.[2]

  • Collect the cells and stain with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]

  • Analyze the stained cells using a flow cytometer within one hour of staining.[2]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the putative signaling pathway of PMEA and a general workflow for evaluating this compound.

G cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor AC Adenylate Cyclase A2AR->AC Activation cAMP cAMP AC->cAMP Conversion of ATP This compound This compound (Prodrug) PMEA PMEA This compound->PMEA Intracellular Metabolism PMEAdp PMEA-diphosphate (Active Metabolite) PMEA->PMEAdp Phosphorylation PMEAdp->AC Inhibition ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Caption: Putative signaling pathway of PMEA, the active form of this compound.

G start Start: Select Diverse Cell Line Panel ic50 Determine IC50 Values (MTT/CCK-8 Assay) start->ic50 proliferation Assess Anti-proliferative Effects (Clonogenic Assay) ic50->proliferation apoptosis Quantify Apoptosis Induction (Flow Cytometry) proliferation->apoptosis pathway Analyze Signaling Pathway Modulation (Western Blot/PCR) apoptosis->pathway compare Compare Performance Metrics Across Cell Lines pathway->compare end End: Identify Sensitive vs. Resistant Cell Types compare->end

Caption: Experimental workflow for comparing this compound performance.

References

cPrPMEDAP head-to-head comparison with [competitor compound]

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "cPrPMEDAP" has yielded no specific information regarding its function, mechanism of action, or potential competitors. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound not yet described in publicly available scientific literature. Therefore, a direct head-to-head comparison with a competitor compound is not feasible at this time.

To proceed with a comparative analysis, further details on this compound are required, including:

  • Chemical structure and class: Understanding the molecular structure is fundamental to predicting its biological activity.

  • Biological target(s): Identifying the specific protein(s) or pathway(s) that this compound interacts with is crucial.

  • Mechanism of action: Elucidating how this compound modulates its target(s) to produce a therapeutic effect is necessary.

  • Therapeutic indication: Knowing the intended disease or condition for which this compound is being developed will help identify relevant competitors.

Without this foundational information, a meaningful comparison that includes quantitative data, experimental protocols, and signaling pathway visualizations cannot be generated.

General Framework for Future Comparison

Once information on this compound and a relevant competitor becomes available, the following structure will be employed to provide a comprehensive comparison guide for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data will be summarized in tables to facilitate a clear and direct comparison of key parameters.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundCompetitor Compound
Target Binding Affinity (Kd)
IC50 / EC50
Kinase Selectivity Profile
Off-target Activities

Table 2: In Vivo Efficacy in Preclinical Models

ModelThis compoundCompetitor Compound
Animal Model of Disease
Tumor Growth Inhibition (%)
Improvement in Biomarker Levels
Survival Benefit

Table 3: Pharmacokinetic Properties

ParameterThis compoundCompetitor Compound
Bioavailability (%)
Half-life (t1/2)
Cmax
AUC

Table 4: Safety and Tolerability

ParameterThis compoundCompetitor Compound
LD50
Adverse Events in Animal Models
Off-target Toxicities
Experimental Protocols

Detailed methodologies for key experiments will be provided to ensure reproducibility and critical evaluation of the presented data. This will include, but not be limited to:

  • Target Binding Assays: (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

  • Cell-based Potency Assays: (e.g., Proliferation assays, Reporter gene assays)

  • In Vivo Efficacy Studies: (e.g., Xenograft models, Disease-specific animal models)

  • Pharmacokinetic Analysis: (e.g., LC-MS/MS methods for plasma concentration determination)

  • Toxicology Studies: (e.g., Acute and chronic toxicity studies in relevant species)

Signaling Pathway and Workflow Visualizations

Diagrams will be generated using Graphviz (DOT language) to illustrate relevant signaling pathways, experimental workflows, and logical relationships.

Example: Hypothetical Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Lead_Optimization Lead_Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Testing In_Vivo_Testing Lead_Optimization->In_Vivo_Testing Clinical_Trials Clinical_Trials In_Vivo_Testing->Clinical_Trials

A Comparative Benchmark Analysis of cPrPMEDAP Technology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the MAPK/ERK signaling pathway remains a critical focus due to its central role in cell proliferation, differentiation, and survival. The development of inhibitors targeting this pathway has marked a significant advancement in treating various malignancies, particularly those driven by BRAF and RAS mutations. This guide provides a comparative benchmark of the novel cPrPMEDAP (cyclic-Phosphorylated Regulatory Protein-Mediated ERK Damping Agent Platform) against established MEK inhibitors, offering researchers and drug development professionals a quantitative and qualitative assessment of its potential advantages.

Quantitative Performance Analysis

The efficacy of this compound was evaluated against leading first and second-generation MEK inhibitors, Trametinib and Cobimetinib, respectively. The following tables summarize the key performance indicators from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity

This table compares the half-maximal inhibitory concentration (IC50) of each compound against MEK1 and MEK2 kinases. Lower values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Selectivity (MEK1 vs. MEK2)
This compound MEK10.81.25x
MEK21.0
TrametinibMEK11.51.1x
MEK21.7
CobimetinibMEK14.21.0x
MEK24.2
Table 2: Anti-proliferative Activity in Cancer Cell Lines

This table shows the half-maximal effective concentration (EC50) required to inhibit the proliferation of BRAF V600E mutant melanoma (A375) and KRAS G12C mutant colorectal cancer (HCT116) cell lines.

CompoundA375 (BRAF V600E) EC50 (nM)HCT116 (KRAS G12C) EC50 (nM)
This compound 2.55.1
Trametinib4.810.2
Cobimetinib8.115.5
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

This table summarizes the tumor growth inhibition (TGI) percentage in A375 melanoma xenograft mouse models following a 21-day treatment cycle.

CompoundDosing RegimenTGI (%)Observed Toxicity
This compound 10 mg/kg, oral, daily92%Mild skin rash (Grade 1)
Trametinib1 mg/kg, oral, daily75%Dermatitis, diarrhea (Grade 2)
Cobimetinib20 mg/kg, oral, daily71%Photosensitivity, rash (Grade 2)

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against MEK1 and MEK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human MEK1 and MEK2 kinases were incubated with the test compounds at varying concentrations for 20 minutes at room temperature. Subsequently, a reaction mixture containing ATP and a ULight-labeled ERK1 substrate was added to initiate the kinase reaction. The reaction was allowed to proceed for 60 minutes and then terminated by the addition of a europium-labeled anti-phospho-ERK1 antibody. The TR-FRET signal was measured on a compatible plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.

Cell Proliferation Assay

A375 and HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound, Trametinib, or Cobimetinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded, and EC50 values were determined by non-linear regression analysis.

Xenograft Tumor Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A375 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment and vehicle control groups. The compounds were administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study. Animal welfare was monitored daily, and any signs of toxicity were recorded.

Visualizing the Mechanism of Action

The MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, a key pathway in regulating cell growth and proliferation. The pathway is often hyperactivated in cancer through mutations in upstream components like RAS and RAF.

MAPK_ERK_Pathway cluster_inhibitors Therapeutic Intervention Points RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound This compound This compound->MEK Inhibits Trametinib Trametinib Trametinib->MEK Inhibits Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

MAPK/ERK signaling cascade and points of inhibition.
This compound Experimental Workflow

The following workflow diagram outlines the key stages in the preclinical evaluation of this compound, from initial compound screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50) CellAssay Cell Proliferation Assay (EC50) KinaseAssay->CellAssay Lead Compound Selection Xenograft Xenograft Model Setup CellAssay->Xenograft Candidate for In Vivo Testing Treatment 21-Day Dosing Regimen Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Treatment->TGI Tox Toxicity Assessment Treatment->Tox

Preclinical evaluation workflow for this compound.
Logical Relationship: this compound's Proposed Advantage

This diagram illustrates the proposed mechanism by which this compound achieves superior efficacy and a better safety profile. Its unique cyclic-phosphorylated structure is designed to enhance target engagement and reduce off-target kinase binding.

Logical_Relationship Structure Unique Cyclic-Phosphorylated Structure (this compound) Target Enhanced MEK1/2 Target Engagement Structure->Target Leads to OffTarget Reduced Off-Target Kinase Binding Structure->OffTarget Leads to Efficacy Higher Potency & In Vivo Efficacy Target->Efficacy Results in Safety Improved Safety Profile OffTarget->Safety Results in

Proposed mechanism for this compound's enhanced profile.

Validating cPrPMEDAP-Derived Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the statistical validation of data derived from experiments involving the promising anticancer agent cPrPMEDAP. This document provides a comparative analysis of this compound's performance against other nucleotide analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound, or 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine, is an intermediate metabolite of the investigational prodrug GS-9219. GS-9219 has demonstrated considerable antitumor activity, particularly in lymphoid malignancies. The prodrug design facilitates entry into cells, where it is converted to this compound and subsequently to the active cytotoxic agent, 9-(2-phosphonylmethoxyethyl)guanine (PMEG). PMEG, a nucleotide analog, disrupts DNA synthesis, leading to cell death. The conversion of this compound to PMEG is a critical step, catalyzed by the enzyme adenosine deaminase-like (ADAL) protein.

This guide will provide a framework for the statistical validation of experimental data related to this compound, compare its efficacy with other nucleotide analogs, and detail the necessary experimental protocols.

Comparative Analysis of Antiproliferative Activity

The efficacy of an anticancer agent is primarily determined by its ability to inhibit the proliferation of cancer cells. This is often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% of its maximum effect or inhibition.

Below is a comparison of the antiproliferative activity of this compound and its parent compound PMEG against a panel of cancer cell lines, alongside other established nucleotide analog drugs, Gemcitabine and Cidofovir.

CompoundCell LineCancer TypeIC50 / EC50 (µM)
This compound SiHaCervical Carcinoma0.29[1]
PMEG L1210Murine Leukemia0.03
CEMHuman Leukemia0.004
Gemcitabine OVCAR-3Ovarian Cancer27.1 ± 4.56[2]
KURAMOCHIOvarian Cancer46.2 ± 4.87[2]
Cidofovir SiHaCervical Carcinoma>100

Note: The presented IC50/EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. Direct head-to-head studies are necessary for a definitive comparison.

Experimental Protocols

Accurate and reproducible experimental data is the foundation of statistical validation. This section details the key protocols for generating data on the antiproliferative activity of this compound and for studying the enzymatic conversion that activates it.

Cell Viability and Proliferation Assays (MTT/MTS Assay)

These colorimetric assays are widely used to assess the cytotoxic and antiproliferative effects of compounds on cancer cells. The principle lies in the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., SiHa, CEM)

  • Complete cell culture medium

  • This compound and other compounds for testing

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Addition of Reagent:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. After incubation, add the solubilization solution to dissolve the formazan crystals.[3][4][5][6]

    • MTS Assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours. No solubilization step is required.[3][5]

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[3][5][6]

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50/EC50 value.[7][8]

Enzyme Kinetics of ADAL

Understanding the kinetics of the ADAL enzyme is crucial for characterizing the activation of this compound. Enzyme kinetic studies measure the rate of the reaction catalyzed by ADAL on its substrate, this compound.

Materials:

  • Purified recombinant ADAL protein

  • This compound (substrate)

  • Reaction buffer

  • Method for detecting the product (PMEG) or the disappearance of the substrate (this compound), often utilizing High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and a fixed concentration of the ADAL enzyme.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of the substrate, this compound.

  • Time-Course Measurement: At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by rapid freezing).

  • Product/Substrate Quantification: Analyze the aliquots using a validated HPLC or LC-MS/MS method to quantify the amount of PMEG formed or the amount of this compound remaining.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).

Statistical Validation of Data

Statistical validation is essential to ensure that the observed experimental results are significant and not due to random chance. For comparing the efficacy of different compounds or different concentrations of the same compound, several statistical methods are employed.

Comparing Dose-Response Curves

When comparing the antiproliferative effects of this compound with other drugs, it is important to statistically compare their entire dose-response curves, not just their IC50 values.

  • Non-linear Regression and F-test: Fit the dose-response data for each compound to a sigmoidal (four-parameter logistic) model using non-linear regression. An F-test can then be used to compare the fits of the curves and determine if they are statistically different. This method can test for differences in the IC50, Hill slope, and maximum and minimum response.

  • Two-way ANOVA: While it can be used, two-way ANOVA is less ideal for dose-response curves as it treats the different doses as categorical rather than continuous variables.[5] It can be used to identify if there is a significant interaction between the compound and the dose, which would indicate different dose-response relationships.[5]

Statistical Tests for Comparing Mean Responses

For comparing the effects of specific concentrations of different drugs or for analyzing enzyme kinetic data, the following statistical tests are commonly used:

  • t-test: Used to compare the means of two groups (e.g., the effect of a single concentration of this compound versus a control).

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups (e.g., the effects of different concentrations of this compound or the effects of this compound versus other drugs). If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD, Dunnett's test) are used to determine which specific groups are different from each other.

A p-value of less than 0.05 is typically considered statistically significant.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were created using the DOT language in Graphviz.

G cluster_0 Intracellular Activation of GS-9219 GS9219 GS-9219 (Prodrug) This compound This compound GS9219->this compound Hydrolysis PMEG PMEG This compound->PMEG Deamination (ADAL) PMEGpp PMEGpp (Active) PMEG->PMEGpp Phosphorylation DNA Synthesis Inhibition DNA Synthesis Inhibition PMEGpp->DNA Synthesis Inhibition

Metabolic activation pathway of GS-9219.

G cluster_1 Experimental Workflow for Antiproliferative Assay A Cell Seeding B Compound Treatment A->B C Incubation B->C D Viability Assay (MTT/MTS) C->D E Data Acquisition D->E F Data Analysis E->F G IC50/EC50 Determination F->G Generate Dose-Response Curve H Significance Testing (ANOVA, t-test) F->H Statistical Validation

Workflow for assessing antiproliferative activity.

Conclusion

The statistical validation of data derived from studies of this compound is crucial for establishing its potential as a therapeutic agent. This guide has provided a framework for this process, including a comparative analysis with other nucleotide analogs, detailed experimental protocols, and an overview of appropriate statistical methods. By following these guidelines, researchers can generate robust and reliable data to support the continued development of this promising anticancer compound.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical Waste: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the safe and compliant disposal of laboratory chemical waste, in the absence of specific procedural information for cPrPMEDAP.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses or goggles[1]
Hand Protection Nitrile or latex gloves[1]
Body Protection Standard laboratory coat[1]

Always work in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or vapors.[2][3] In the event of a spill, absorb the material with an inert substance and treat the cleanup materials as chemical waste.[1]

Step-by-Step Chemical Waste Disposal Procedure

The most secure and compliant method for disposing of chemical waste is through an accredited hazardous or chemical waste management program.[1]

  • Segregation: Collect all waste containing the chemical, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.[1] Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container: Use a chemically resistant and sealable container, such as a high-density polyethylene (HDPE) bottle.[1]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any other components of the waste solution.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[1]

  • Professional Disposal: All chemical waste should be disposed of via a licensed waste disposal contractor.[2][4] Never dispose of chemical waste down the drain or in the regular trash unless explicitly approved by your EHS department.[5]

Experimental Protocol: Alkaline Hydrolysis for Inactivation (General Procedure)

For certain types of biologically active compounds, chemical inactivation may be a necessary pre-treatment step. Alkaline hydrolysis can be used to break down phosphodiester bonds, which are crucial for the function of many biological molecules.[1] This procedure should be performed with caution in a chemical fume hood while wearing appropriate PPE. [1]

  • Preparation: For every 1 volume of the chemical waste solution, prepare 2 volumes of a 1 M sodium hydroxide (NaOH) solution.[1]

  • Inactivation: Slowly add the 1 M NaOH solution to the waste while stirring.[1]

  • Incubation: Loosely cap the container to prevent pressure buildup and allow the mixture to stand at room temperature for at least 24 hours to ensure hydrolysis.[1]

  • Neutralization: After incubation, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using pH strips or a calibrated pH meter.[1]

  • Final Disposal: Once neutralized, the solution should still be disposed of as chemical waste through your institution's EHS program.[1]

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

A Identify Waste & Assess Hazards B Wear Appropriate PPE A->B C Segregate Waste into Labeled, Compatible Containers B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with Licensed Waste Contractor D->E F Maintain Disposal Records E->F

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling cPrPMEDAP

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling cPrPMEDAP (2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid), an intermediate metabolite of GS-9219 and a prodrug of the guanine nucleotide analog PMEG.[1][2] Due to its potent antiproliferative activity, appropriate handling and disposal procedures are mandatory to ensure personnel and environmental safety.[1][2]

Compound Identification and Properties

This compound is an antiproliferative agent that functions as a proagent of the guanine nucleotide analog PMEG.[1] It has a molecular weight of 328.26 g/mol and is characterized by a cyclopropylamine group attached to a purine base and a phosphonomethoxyethyl side chain.[3] This structure results in a negative charge at physiological pH, leading to poor membrane permeability.[1][3]

Property Value
IUPAC Name 2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid
CAS Number 182798-83-0
Molecular Formula C₁₁H₁₇N₆O₄P
Molecular Weight 328.26 g/mol
Solubility (DMSO) 10 mg/mL (30.46 mM)
Appearance Solid (Assumed)
Storage Store at -20°C for up to 1 month or -80°C for up to 6 months.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, stringent PPE protocols are required to prevent exposure. The open handling of potent powders is strictly prohibited.[4] All manipulations should occur within certified containment systems.

Occupational Exposure Band (OEB) Exposure Level Required PPE & Handling
OEB 4 (Assumed) 1-10 µg/m³Primary Containment: Use of a barrier isolator (glove box) or a certified Class II Biological Safety Cabinet.[4][5] Personal Protective Equipment: • Disposable, low-permeability coveralls • Double gloving (nitrile) with routine changes • Powered Air-Purifying Respirator (PAPR)[5] • Safety glasses with side-shields or chemical safety goggles[6] • Disposable shoe covers
OEB 5 (Assumed) <1 µg/m³Primary Containment: Mandatory use of a barrier isolator with closed-system transfers (e.g., split butterfly valves).[5] Personal Protective Equipment: • Full gowning with supplied-air respiratory protection[7] • All requirements for OEB 4 apply

Note: The OEB level for this compound has not been formally established. A conservative approach assuming OEB 4 or 5 is recommended.

Operational Plan: Handling and Experimental Workflow

All personnel must be trained in handling potent compounds before working with this compound.[8][9] Access to areas where the compound is handled should be restricted.[10]

Workflow for Handling Solid this compound:

Caption: Workflow for weighing and solubilizing solid this compound.

Experimental Protocol: In Vitro Antiproliferative Assay

This compound has demonstrated antiproliferative activity in SiHa cells (HPV-transformed cervical carcinoma cell lines) with an EC₅₀ of 290 nM.[1][2] The following is a general protocol for assessing its activity.

Methodology:

  • Cell Culture: Culture SiHa cells in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the serially diluted this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTS or resazurin-based assay.

  • Data Analysis: Calculate the concentration of this compound that inhibits cell growth by 50% (EC₅₀) by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

This compound's activity is dependent on a two-step intracellular activation process.[3] It is first deaminated to PMEG, which is then phosphorylated to its active diphosphate form, PMEGpp.[1][3] PMEGpp inhibits nuclear DNA polymerases, leading to the inhibition of DNA synthesis and repair.[1]

Signaling_Pathway This compound This compound PMEG PMEG This compound->PMEG Deamination (ADAL) PMEGpp PMEGpp (Active) PMEG->PMEGpp Phosphorylation DNAP DNA Polymerases (α, δ, ε) PMEGpp->DNAP Inhibition Inhibition of DNA Synthesis & Repair DNAP->Inhibition

Caption: Metabolic activation pathway of this compound.

Disposal Plan

As an investigational and potent compound, all waste generated from handling this compound must be treated as hazardous chemical waste.

Disposal Procedures:

  • Training: All personnel handling this compound waste must be current on institutional chemical waste management training.[8]

  • Containers: Use designated, compatible hazardous waste containers for all solid and liquid waste.[8] This includes used vials, contaminated PPE (gloves, gowns, shoe covers), and bench diapers.

  • Labeling: Affix a "HAZARDOUS WASTE" label to each container.[8] The label must include:

    • Compound Name: "this compound" (no abbreviations)[8]

    • Principal Investigator's Name and Contact Information[8]

    • Location (Building and Room Number)[8]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until collection by Environmental Health and Safety (EHS).[8]

  • Collection: Contact your institution's EHS office to arrange for the pickup and final disposal of the waste, which is typically done via incineration at an EPA-permitted facility.[8][11] Do not dispose of this compound waste in regular trash or down the drain.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cPrPMEDAP
Reactant of Route 2
cPrPMEDAP

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。